sodium;trifluoromethanesulfonate
Description
BenchChem offers high-quality sodium;trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOMXSYOKFBHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solvation Dynamics and Practical Applications of Sodium Triflate (NaOTf) in Polar Organic Media
Executive Summary
Sodium trifluoromethanesulfonate (Sodium Triflate, NaOTf) represents a critical junction between inorganic salt chemistry and organic phase applications. Unlike halides (NaCl, NaBr), which are insoluble in most organic media, the triflate anion (
This guide dissects the solubility profile of NaOTf, providing researchers with the physicochemical rationale, quantitative data, and strict handling protocols required to maintain the integrity of anhydrous systems.
Part 1: Physicochemical Basis of Solubility
To master the use of NaOTf, one must understand why it dissolves where other sodium salts do not. The solubility is governed by the competition between Lattice Energy and Solvation Energy .
The Triflate Anion Advantage
The triflate anion is a "weakly coordinating anion" (WCA). The negative charge is highly delocalized across the sulfonate group and pulled by the electron-withdrawing trifluoromethyl (
-
Low Lattice Energy: The large, diffuse nature of the anion prevents tight packing with the hard
cation, significantly lowering the lattice energy compared to NaCl. -
High Solvation Energy: The
cation is "hard" (high charge density) and readily accepts electron density from polar solvent donors (oxygen/nitrogen lone pairs).
Solvation Mechanism
In polar organic solvents (e.g., Acetonitrile, THF, Diglyme), the solvent molecules form a coordination shell around the
Figure 1: Thermodynamic progression of NaOTf dissolution. The solvent overcomes lattice energy via ion-dipole interactions.
Part 2: Solubility Profile & Solvent Compatibility
The following data aggregates experimental solubility limits and practical working concentrations for key applications.
Quantitative Solubility Data
| Solvent Class | Solvent | Solubility Status | Practical Limit (25°C) | Application Context |
| Protic | Water | Very High | ~140 g / 100 g | Aqueous electrolytes, waste processing. |
| Methanol | High | > 50 g / 100 g | Recrystallization/Purification. | |
| Aprotic (Ethers) | THF | Moderate | 24.7 g / 100 g | Organic synthesis; limited by ion pairing. |
| Diglyme | High | > 1.0 M | Gold Standard for Na-ion batteries (co-intercalation). | |
| DME (Dimethoxyethane) | High | > 1.0 M | High-rate battery electrolytes. | |
| Aprotic (Nitriles) | Acetonitrile (MeCN) | High | > 1.0 M | Catalysis, electrochemistry (wide voltage window). |
| Carbonates | Propylene Carbonate (PC) | High | > 1.0 M | Battery electrolyte (often mixed with EC/DEC). |
| Non-Polar | Hexane / Toluene | Insoluble | < 0.1 g / 100 g | Used as anti-solvents for precipitation. |
Critical Insight: While NaOTf is soluble in THF, it often exists as "contact ion pairs" due to THF's lower dielectric constant compared to MeCN or Water. This reduces reactivity in some nucleophilic substitutions but is beneficial for specific Lewis acid catalyses.
Part 3: Application-Specific Protocols
A. Battery Electrolyte Preparation (The "Dry" Standard)
In Na-ion battery research, water content >50 ppm is catastrophic. NaOTf is extremely hygroscopic (deliquescent).[1][2]
Protocol: Preparation of 1.0 M NaOTf in Diglyme
-
Pre-Drying: Dry NaOTf powder in a vacuum oven at 150°C for 12 hours . (Note: 60-80°C is insufficient to remove bound water from the lattice).
-
Solvent Treatment: Dry Diglyme over molecular sieves (4Å, activated) for 48 hours inside an Argon-filled glovebox. Water content must be <10 ppm (verify with Karl Fischer titration).
-
Mixing (In Glovebox):
-
Weigh 17.21 g of dried NaOTf.
-
Add to a volumetric flask.
-
Slowly add dried Diglyme to the 100 mL mark.
-
Stir magnetically for 4-6 hours until fully dissolved. Note: Dissolution is mildly exothermic.
-
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove any insoluble impurities (e.g., sodium sulfate traces).
B. Organic Synthesis: Glycosylation Promoter
NaOTf is often used to promote glycosylations by activating thioglycosides.
Protocol:
-
Solvent: Acetonitrile (MeCN) is preferred due to its ability to stabilize the oxocarbenium intermediate.
-
Concentration: Typically used at 1.0 - 2.0 equivalents relative to the donor.
-
Handling: Must be added rapidly or as a solution in dry MeCN to prevent moisture uptake, which hydrolyzes the sensitive glycosyl donor.
Part 4: Purification & Recrystallization Workflow
Commercial "98%" NaOTf often contains water and traces of sodium sulfate (
Figure 2: Purification workflow for upgrading technical grade NaOTf to battery-grade standards.
Part 5: Troubleshooting & Common Pitfalls
| Symptom | Diagnosis | Corrective Action |
| Cloudiness in THF/DME | Water contamination causing hydrolysis or salt precipitation. | Re-dry the salt at 150°C; dry solvent with fresh sieves. |
| Phase Separation | "Salting out" effect at high concentrations (>3M) in ether solvents. | Dilute the solution or switch to a higher dielectric solvent (e.g., PC). |
| Corrosion of Al Collector | In batteries, NaOTf can corrode Aluminum current collectors above 3.5V vs Na/Na+. | Use Carbon-coated Aluminum or switch to NaPF6 for high-voltage cathodes. |
| Yellowing of Solution | Decomposition of solvent or impurities reacting with trace acid. | Check for free triflic acid (pH check); Recrystallize salt. |
References
-
Nippon Chemical Industrial. Sodium Triflate (NaOTf) for Electrolytes. Available at: [Link]
-
Ponrouch, A., et al. (2015). Towards high energy density sodium ion batteries: a detailed study of the electrolyte. Energy & Environmental Science. Available at: [Link]
-
Seh, Z. W., et al. (2016). A high-performance sodium-sulfur battery with an ether-based electrolyte. Chemical Science.[1][3] Available at: [Link]
-
Chemister. Database of Chemical Properties: Sodium Triflate Solubility. Available at: [Link]
Sources
An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trifluoromethanesulfonate (NaOTf), also known as sodium triflate, is a salt of the superacid trifluoromethanesulfonic acid. Its unique properties, including high thermal stability and solubility in a variety of solvents, have led to its widespread use in organic synthesis, catalysis, and more recently, in the formulation of electrolytes for sodium-ion batteries.[1] However, a critical and often challenging characteristic of this salt is its hygroscopic and deliquescent nature.[2] This guide provides a comprehensive technical overview of the hygroscopicity of sodium trifluoromethanesulfonate, detailing its characterization, implications, and best practices for handling and storage.
This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of sodium trifluoromethanesulfonate and require a deep understanding of its interaction with moisture. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.
The Phenomenon of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] This phenomenon can occur through two primary mechanisms:
-
Absorption: The uptake of water molecules into the bulk of the material, forming a solution.
-
Adsorption: The adhesion of water molecules to the surface of the material.
For highly hygroscopic substances like sodium trifluoromethanesulfonate, this process can lead to deliquescence , where the material absorbs enough atmospheric moisture to dissolve and form a liquid solution.[3] Understanding the hygroscopic behavior of a compound is paramount in pharmaceutical development and materials science, as the presence of water can significantly impact a substance's physical and chemical stability, affecting its performance and shelf-life.[4][5]
Characterizing the Hygroscopicity of Sodium Trifluoromethanesulfonate
The hygroscopic nature of a material is not merely a qualitative observation but a quantifiable property. Several analytical techniques are employed to characterize the extent and rate of water uptake.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7] This method provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of RH.
-
Sample Preparation: Accurately weigh 5-10 mg of anhydrous sodium trifluoromethanesulfonate into a DVS sample pan. Due to its deliquescent nature, this step should be performed in a low-humidity environment, such as a glove box or a dry room.
-
Instrument Setup:
-
Set the analysis temperature to 25 °C.
-
Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
-
-
Sorption Phase:
-
Increase the RH in a stepwise manner, for example, in 10% increments from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until the rate of mass change ( dm/dt ) is below a defined threshold (e.g., 0.002%/min) for a specified period (e.g., 10 minutes).[8]
-
-
Desorption Phase:
-
Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the target RH to generate the sorption and desorption isotherms.
-
The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the nature of the water-solid interaction.[7]
-
Karl Fischer (KF) Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent.[11] For a highly hygroscopic and deliquescent solid like sodium trifluoromethanesulfonate, coulometric KF titration is often preferred due to its sensitivity to low levels of water.
-
Instrument Preparation:
-
Ensure the KF titrator's reaction vessel is clean and dry.
-
Add the appropriate anolyte and catholyte to the vessel.
-
Condition the cell by running the titrator until a low, stable drift is achieved (e.g., <10 µ g/min ). This removes any residual moisture from the system.
-
-
Sample Handling:
-
Due to its deliquescent nature, all sample handling must be performed in a dry, inert atmosphere (e.g., a glove box).
-
Accurately weigh a small amount of the sodium trifluoromethanesulfonate sample (typically 10-50 mg, depending on the expected water content) into a gas-tight syringe or a pre-weighed sample boat.
-
-
Titration:
-
Quickly and carefully introduce the sample into the conditioned KF reaction vessel.
-
The titrator will automatically generate iodine to react with the water in the sample.
-
The instrument detects the endpoint of the titration and calculates the water content, usually expressed as a percentage or in parts per million (ppm).
-
-
Blank Determination:
-
Perform a blank titration using the same procedure without the sample to account for any adventitious moisture introduced during the process.
-
Gravimetric Analysis (European Pharmacopoeia Method)
The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classifying the hygroscopicity of substances.[12][13] This method involves exposing a sample to a specific relative humidity for a set period and measuring the mass increase.
| Classification | Mass Increase (at 25 °C and 80% RH for 24h) |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Given that sodium trifluoromethanesulfonate is known to be deliquescent, it would fall into the highest category of this classification.
Implications of Hygroscopicity for Sodium Trifluoromethanesulfonate
The hygroscopic and deliquescent nature of sodium trifluoromethanesulfonate has significant implications for its handling, storage, and application.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of sodium trifluoromethanesulfonate.[14]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled low-humidity environment. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent moisture uptake.
-
Handling: When handling the material, it is essential to work in a dry environment, such as a glove box or a dry room.[15] Exposure to ambient air should be minimized to prevent rapid water absorption and deliquescence.
Impact on Stability and Performance
The presence of water can have a detrimental effect on the stability and performance of sodium trifluoromethanesulfonate in various applications.
-
Chemical Stability: While the triflate anion itself is generally stable, the presence of water can facilitate hydrolysis or other degradation reactions, particularly in the presence of other reactive species or at elevated temperatures.
-
Physical Stability: The absorption of water will change the physical state of the solid, leading to caking, clumping, and eventually the formation of a solution. This can affect its flowability and handling characteristics.
-
Electrolyte Performance: In sodium-ion batteries, the water content in the electrolyte is a critical parameter.[12][16] While "water-in-salt" electrolytes containing sodium triflate have been investigated, uncontrolled amounts of water can lead to a narrow electrochemical stability window and parasitic reactions at the electrode surfaces, ultimately reducing battery performance and cycle life.[12][17]
Conclusion
Sodium trifluoromethanesulfonate is a valuable compound with diverse applications, but its pronounced hygroscopic and deliquescent properties present significant challenges. A thorough understanding and characterization of its interaction with moisture are essential for its effective use. Techniques such as Dynamic Vapor Sorption and Karl Fischer titration provide the necessary tools to quantify its water uptake and content. By implementing stringent handling and storage protocols, researchers and developers can mitigate the risks associated with its hygroscopicity and ensure the material's integrity and performance in their applications.
References
- European Pharmacopoeia. (n.d.). 5.11. Characters section in monographs.
- European Pharmacopoeia. (2008). 6.0, 5.11. Characters section in monographs.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Pharma Growth Hub. (2024, March 7).
- ACS Applied Materials & Interfaces. (2024, June 11). Sodium Triflate Water-in-Salt Electrolytes in Advanced Battery Applications: A First-Principles-Based Molecular Dynamics Study.
-
ResearchGate. (n.d.). The Influence of Sodium Methanesulfonate on Hygroscopic and Reactive Properties of NaCl Particles | Request PDF. Retrieved from [Link]
- PubMed. (2011, October 10).
- Advanced Materials. (2019, October 24).
- Thermo Fisher Scientific. (2010, June 1).
- Karl Fischer. (2012, September 19).
- Asian Journal of Pharmaceutics. (2016, August 20).
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
- AZoM. (2015, April 8).
- Academic Journals. (2012, August 15).
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
- The Journal of Physical Chemistry A. (2014, January 3).
- Pharma Excipients. (2022, June 21).
- Dampness & Rot. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
- Carl ROTH. (n.d.).
- The Social Housing Safety Network Scotland. (n.d.). Hygroscopic Salts and Rising Dampness.
-
ResearchGate. (n.d.). DVS analysis of sodium perchlorate monohydrate salt showing weight of.... Retrieved from [Link]
- ChemRxiv. (n.d.). Sodium Triflate Water-in-Salt Electrolyte in Advanced Battery Applications: A First-principles Based Molecular Dynamics Study.
- Thermo Fisher Scientific. (2026, January 2).
- Santa Cruz Biotechnology. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES.
- Particle Technology Labs. (2019, April 11). DVS Isotherm Analysis Report.
-
AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
- ACS Publications. (2025, January 26).
-
ResearchGate. (n.d.). Figure 3. Electrochemical stability of sodium water-in-salt electrolyte.... Retrieved from [Link]
- Xylem Analytics. (n.d.).
- The Social Housing Safety Network Scotland. (n.d.). The Degree of Hygroscopicity.
- Sigma-Aldrich. (n.d.).
- American Pharmaceutical Review. (2011, September 1).
- Pharmaguideline. (2011, September 19).
- Machinery Lubrication. (n.d.).
- Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions.
- ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
-
LookChem. (n.d.). Cas 2926-30-9,Sodium trifluoromethanesulfonate. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
- EvitaChem. (n.d.).
- (n.d.). 4.1.
- (n.d.).
- Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- (n.d.).
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Sodium Triflate vs. Sodium Triflinate: A Tale of Two Sulfurs
An In-depth Technical Guide for Researchers and Drug Development Professionals
A Senior Application Scientist's Guide to Structure, Reactivity, and Synthetic Utility
In the landscape of modern synthetic chemistry, fluorine-containing reagents have become indispensable tools for tailoring the properties of organic molecules. The trifluoromethyl (CF₃) group, in particular, is a prized substituent in pharmaceutical and agrochemical development, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of reagents used to introduce this powerful motif or to facilitate other transformations, sodium trifluoromethanesulfonate (sodium triflate) and sodium trifluoromethanesulfinate (sodium triflinate) are often encountered. Though their names are deceptively similar, their chemical nature and synthetic roles are profoundly different.
This guide provides an in-depth exploration of these two critical reagents. We will dissect their structural and electronic differences, illuminate the divergent reaction pathways they enable, and provide field-proven protocols for their application. The core objective is to move beyond simple definitions and equip the practicing scientist with the causal understanding needed to make informed decisions in experimental design.
The Decisive Difference: Sulfur's Oxidation State
The fundamental distinction between sodium triflate and sodium triflinate lies in the oxidation state of the central sulfur atom. This single electronic difference dictates the stability, reactivity, and ultimate synthetic function of each compound.
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na) : Here, the sulfur atom is in the +4 oxidation state. The triflinate anion (CF₃SO₂⁻) is relatively electron-rich and less stable than its triflate counterpart. This inherent instability is the key to its utility; it is not a spectator anion but an active participant, most notably as a precursor to the trifluoromethyl radical (•CF₃).[1][2]
-
Sodium Trifluoromethanesulfonate (CF₃SO₃Na) : In this compound, the sulfur atom exists in the higher +6 oxidation state. This results in the triflate anion (CF₃SO₃⁻), which is the conjugate base of triflic acid, a superacid.[3][4] The negative charge is extensively delocalized across the three oxygen atoms and further stabilized by the potent electron-withdrawing effect of the CF₃ group.[3] Consequently, the triflate anion is exceptionally stable, making it a superb leaving group and a non-nucleophilic, weakly coordinating anion.[3][5][6]
Caption: Core structural difference between the triflinate and triflate anions.
Comparative Physicochemical Properties
The structural differences manifest in distinct physical and chemical properties, which are critical for handling, storage, and application.
| Property | Sodium Triflinate (CF₃SO₂Na) | Sodium Triflate (CF₃SO₃Na) | Rationale & Significance |
| Synonyms | Langlois Reagent, Sodium trifluoromethylsulfinate[2][7] | Sodium trifluoromethanesulfonate[8][9] | "Langlois Reagent" is widely used, signifying its primary role in radical trifluoromethylation. |
| CAS Number | 2926-29-6[2] | 2926-30-9[8] | Essential for accurate material identification and procurement. |
| Molecular Weight | 156.06 g/mol [2] | 172.06 g/mol [8] | Reflects the additional oxygen atom in the triflate structure. |
| Appearance | White to pale yellow powder[2][10] | White to off-white powder or crystals[8][9] | A yellow tint in triflinate can indicate slight degradation; it should be stored under inert atmosphere.[2] |
| Melting Point | <325 °C (with decomposition)[2] | 253 - 255 °C[8][9] | Triflate salts are known for their high thermal stability.[3] |
| Solubility | Soluble in water; slightly soluble in MeOH, MeCN, acetone.[2][10][11] | Highly soluble in water and many polar organic solvents.[12] | Triflate's broader solubility makes it versatile as a salt in various reaction media. |
| Oxidative Stability | Prone to oxidation; acts as a radical precursor.[1][2] | Highly stable; anion is largely inert to oxidation.[3] | This is the central difference in their chemical behavior and dictates their applications. |
Sodium Triflinate: A Gateway to Radical Trifluoromethylation
Sodium triflinate's primary value is as a convenient, solid source of the trifluoromethyl radical (•CF₃).[1] Developed for this purpose by Bernard Langlois, it has become a cornerstone reagent for installing CF₃ groups onto a vast array of organic molecules.[13][14]
Mechanism of Action: Single Electron Transfer (SET)
The generation of the •CF₃ radical from sodium triflinate typically requires an oxidative trigger. A single electron is removed from the sulfinate anion, leading to an unstable trifluoromethanesulfonyl radical, which rapidly extrudes sulfur dioxide (SO₂) to release the desired •CF₃ radical.
Caption: Generation of the trifluoromethyl radical from sodium triflinate via oxidation.
This radical can then engage in various synthetic transformations, most commonly the trifluoromethylation of arenes, heterocycles, and alkenes.[1][13][15]
Key Applications
-
Trifluoromethylation of Heterocycles: In drug discovery, modifying heterocycles is paramount. The Langlois reagent allows for the direct C-H trifluoromethylation of electron-rich heterocycles, a transformation that is crucial for late-stage functionalization of complex drug candidates.[7][14]
-
Oxy- and Aminotrifluoromethylation of Alkenes: The reagent enables powerful difunctionalization reactions, where the addition of the •CF₃ radical across a double bond is followed by trapping of the resulting carbon-centered radical by an oxygen or nitrogen nucleophile.[15][16]
-
Decarboxylative Trifluoromethylation: Carboxylic acids can be converted to their trifluoromethylated analogues, providing a strategic entry point from readily available starting materials.
Field-Proven Protocol: Trifluoromethylation of an Arene
This protocol is a representative example of a copper-catalyzed trifluoromethylation using sodium triflinate under oxidative conditions. The causality behind the choice of reagents is critical: the oxidant (TBHP) generates the key •CF₃ radical, while the copper catalyst facilitates the overall redox cycle.
Objective: To synthesize 1-(trifluoromethyl)naphthalene from naphthalene.
Materials:
-
Naphthalene
-
Sodium Triflinate (CF₃SO₂Na)[2]
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Experimental workflow for arene trifluoromethylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add naphthalene (1.0 eq), sodium triflinate (2.0 eq), and Cu(OTf)₂ (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen. Add acetonitrile and water (4:1 v/v) to achieve a substrate concentration of 0.2 M. Stir the mixture until the solids are mostly dissolved.
-
Initiation: Slowly add TBHP (3.0 eq) dropwise to the stirring mixture at room temperature. The choice of an oxidant like TBHP is crucial for initiating the radical generation from the triflinate salt.[13][15]
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product. This self-validating protocol includes a clear starting point, a controlled reaction, and a standard purification method to ensure the identity and purity of the final compound.
Sodium Triflate: The Silent Partner in Catalysis and Substitution
In stark contrast to the reactivity of triflinate, the utility of sodium triflate stems from the extreme stability of its anion.[3] It does not act as a reactant itself but plays two other critical roles: as a source for the triflate leaving group and as a component of powerful Lewis acid catalysts.
The Triflate Anion: An Exceptional Leaving Group
The triflate group (-OTf) is one of the best leaving groups in organic chemistry because its conjugate acid, triflic acid, is a superacid.[3] This means the triflate anion is a very weak base and is highly stable on its own, readily accommodating the negative charge after departing from a molecule during a nucleophilic substitution.
Caption: Triflate acting as a leaving group in a nucleophilic substitution (SN2) reaction.
Alkyl triflates are extremely reactive alkylating agents, far more so than the corresponding alkyl halides.[3][17] They are commonly used in reactions like Suzuki and Heck couplings.[3]
Metal Triflates: Tunable Lewis Acids
While sodium triflate itself is not a Lewis acid, it is a common precursor to a wide range of metal triflates (e.g., Sc(OTf)₃, Zn(OTf)₂, Cu(OTf)₂) which are highly effective Lewis acid catalysts.[5][18] The weakly coordinating nature of the triflate anion is key to their success.[5] It does not bind tightly to the metal center, leaving it available to coordinate with and activate substrates without forming irreversible complexes. This allows for high catalytic turnover and mild reaction conditions, making them valuable in cycloadditions, Friedel-Crafts reactions, and asymmetric catalysis.[5]
Other Applications
-
Electrolytes: Due to its high ionic conductivity and stability, sodium triflate is used as an electrolyte in lithium-ion and sodium-ion batteries.[8]
-
Ionic Liquids: It serves as a precursor for preparing various ionic liquids.
Conclusion: Choosing the Right Reagent
The choice between sodium triflate and sodium triflinate is a clear-cut decision based on the desired chemical transformation.
-
Choose Sodium Triflinate (Langlois Reagent) when your goal is to introduce a trifluoromethyl group via a radical pathway. It is the reagent of choice for trifluoromethylation of arenes, heterocycles, and for difunctionalization of alkenes.
-
Choose Sodium Triflate when you need a highly stable, weakly coordinating anion . Its primary uses are as a precursor to the exceptional triflate leaving group for substitution and cross-coupling reactions, or as a component of Lewis acid catalysts and battery electrolytes.
Understanding the fundamental difference in the sulfur atom's oxidation state is the key to mastering the application of these two powerful, yet distinct, synthetic tools. This knowledge empowers chemists to design more efficient, predictable, and innovative synthetic routes in the pursuit of novel molecules.
References
- Sodium trifluoromethanesulfin
- Sodium triflin
- Sodium trifluoromethanesulfon
- Sodium Trifluoromethanesulfinate: Applications in Organic Synthesis. (ispharmchem.com)
- Buy Sodium trifluoromethanesulfonate (EVT-361289) | 2926-30-9 - EvitaChem. (evitachem.com)
- Sodium trifluoromethanesulfinate | 2926-29-6 - ChemicalBook. (chemicalbook.com)
- Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Publishing. (pubs.rsc.org)
- Sodium trifluoromethanesulphonate, 98% - 2926-30-9 - Manufacturers & Suppliers in India. (ottokemi.com)
- Sodium trifluoromethanesulfin
- Sodium trifluoromethanesulfonate 98 2926-30-9 - Sigma-Aldrich. (sigmaaldrich.com)
- Sodium trifluoromethanesulfinate CAS#: 2926-29-6 - ChemicalBook. (chemicalbook.com)
- EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate - Google Patents.
- Sodium Trifluoromethanesulfinate - ResearchGate.
- Metal Triflates as Lewis Acid Catalysts in Organic Synthesis - Aure Chemical. (aurechemical.com)
- Scandium Triflate: A Versatile Catalyst with Promising Applic
- (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis - ResearchGate.
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC. (ncbi.nlm.nih.gov)
- Trifl
- Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applic
- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (organic-chemistry.org)
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (ncbi.nlm.nih.gov)
- FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and -sulphonate - Google Patents.
- An In-Depth Technical Guide to the Reactivity and Stability of Propyl Trifl
- Sodium trifluoromethanesulfonate 98 2926-30-9 - Sigma-Aldrich. (sigmaaldrich.com)
- Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight.
- Reagent of the month – November - Langlois reagent - SigutLabs. (sigutlabs.com)
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - Beilstein Journals. (beilstein-journals.org)
- Sodium triflinate = 95.0 T 2926-29-6 - Sigma-Aldrich. (sigmaaldrich.com)
- Synthesis of Formulation of Sodium Trifluoromethanesulfon
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]
- 5. Metal Triflates as Lewis Acid Catalysts in Organic Synthesis | Aure Chemical [aurechem.com]
- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Sodium trifluoromethanesulphonate, 98% - 2926-30-9 - Manufacturers & Suppliers in India [ottokemi.com]
- 10. Sodium trifluoromethanesulfinate | 2926-29-6 [chemicalbook.com]
- 11. Sodium trifluoromethanesulfinate CAS#: 2926-29-6 [m.chemicalbook.com]
- 12. evitachem.com [evitachem.com]
- 13. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 14. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Electrochemical Stability Window of Sodium Triflate (NaOTf) Salts: A Technical Guide
Part 1: Executive Summary
Sodium Triflate (Sodium Trifluoromethanesulfonate,
This guide provides a rigorous analysis of the NaOTf ESW, shifting focus from "static" values to solvation-dependent stability . We demonstrate that the ESW of NaOTf is not a fixed constant but a dynamic variable defined by the solvent coordination shell—ranging from ~2.5 V in aqueous Water-in-Salt (WiSE) systems to >4.5 V in optimized non-aqueous ethers .
Part 2: Fundamentals & Comparative Data[2]
The Triflate Anion Architecture
The triflate anion (
-
Anodic Limit (Oxidation): Governed by the breaking of the C-S or S-O bonds. In isolation, the anion is highly resistant to oxidation, often outlasting the solvent.
-
Cathodic Limit (Reduction): Generally stable against sodium metal, though it participates in Solid Electrolyte Interphase (SEI) formation via defluorination.
Solvent-Dependent ESW Data
The following table synthesizes empirical data across critical electrolyte classes. Note the dramatic shift in stability based on concentration (Solvation Effect).
| Electrolyte System | Solvent Class | Concentration | ESW (vs Na/Na⁺) | Limiting Factor |
| Standard Liquid | Carbonates (EC/DMC) | 1.0 M | 0.0 V – 4.5 V | Solvent oxidation at cathode interface |
| Ether-Based | Diglyme | 1.0 M | 0.0 V – 4.7 V | Excellent reductive stability; co-intercalation risks |
| Solid Polymer | PEO (Polyethylene Oxide) | EO:Na = 20:1 | 0.0 V – 3.9 V | PEO terminal -OH oxidation (not the salt) |
| Aqueous (Dilute) | Water | 1.0 m | 1.23 V | Hydrogen/Oxygen Evolution (HER/OER) |
| Water-in-Salt (WiSE) | Water | >9.0 m | 1.7 V – 4.2 V | Expanded by suppression of free water activity |
Critical Insight: In PEO systems, the apparent "instability" of NaOTf at >3.9V is often a false positive caused by the oxidation of terminal hydroxyl groups on the polymer chain. Capping these groups (e.g., using PEGDME) can restore the window to >4.2V.[1][2]
Part 3: Mechanistic Insights (The "Why")
The stability of NaOTf is dictated by the Solvation Structure .
-
Dilute Systems (SSIPs): In dilute solutions, Na⁺ is fully solvated by solvent molecules (Solvent-Separated Ion Pairs). The ESW is determined strictly by the HOMO/LUMO of the solvent.
-
Concentrated Systems (CIPs/AGGs): As concentration rises (e.g., WiSE or super-concentrated ethers), the anion enters the primary solvation shell (Contact Ion Pairs). The scarcity of "free" solvent molecules suppresses their parasitic decomposition, effectively widening the window.
Visualization: Solvation-Driven Stability Mechanism
Caption: Transition from Solvent-Separated Ion Pairs (SSIP) to Contact Ion Pairs (CIP) suppresses free solvent activity, widening the stability window.
Part 4: Experimental Protocol (Self-Validating)
To accurately measure the ESW, one must distinguish between kinetic stability (slow decomposition) and thermodynamic stability. The following protocol uses Linear Sweep Voltammetry (LSV) with a rigorous validation step.
The Setup
-
Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (GC). Note: Pt is preferred for anodic limits; GC for cathodic.
-
Counter Electrode (CE): Platinum wire/foil (surface area > 10x WE).
-
Reference Electrode (RE): Sodium metal (
) freshly cut. Warning: In aqueous WiSE, use Ag/AgCl and convert potentials. -
Cell: 3-electrode Swagelok or EL-Cell configuration.
The Workflow
Caption: Standardized workflow for ESW determination including a critical chronoamperometric validation step to rule out transient currents.
Detailed Methodology
-
OCV Hold: Allow the cell to rest until Open Circuit Voltage (OCV) drift is < 1 mV/h. This ensures the interface is chemically equilibrated.
-
Anodic Sweep (Oxidation): Scan from OCV positive (e.g., to 5.5 V) at a slow rate (0.1 mV/s ).
-
Why 0.1 mV/s? Fast scans (e.g., 10 mV/s) artificially inflate the stability window by masking slow decomposition kinetics.
-
-
Cathodic Sweep (Reduction): Scan from OCV negative.
-
Endpoint: The onset of Na plating (sharp vertical current rise) or solvent reduction.
-
-
The "Self-Validating" Criteria:
-
Do not rely solely on the "onset" of current.
-
Rule: The stability limit is defined as the voltage where current density exceeds 0.1 mA/cm² (linear extrapolation method).
-
Check: Perform a Cyclic Voltammetry (CV) scan.[3][4][5][6][7] If the anodic current observed in LSV does not show a corresponding reduction peak on the return sweep, the reaction is irreversible (decomposition), confirming the limit.
-
Part 5: Strategic Optimization
To widen the ESW of NaOTf electrolytes for high-voltage cathodes (e.g., Prussian Blue Analogues):
-
Concentration Tuning: Increasing NaOTf concentration >2 M in ethers forces anion-derived SEI formation, pushing anodic stability from 4.2 V to 4.7 V.
-
Additives: Introduction of fluoroethylene carbonate (FEC) at 2-5 wt% creates a robust F-rich interface that passivates the electrode, preventing continuous electrolyte oxidation.
-
Polymer Capping: For PEO-based systems, use methyl-capped PEG (PEGDME) instead of hydroxyl-terminated PEO to eliminate the -OH oxidation pathway.
References
-
Suo, L., et al. (2015). "Water-in-Salt" Electrolyte Enables High-Voltage Aqueous Lithium-Ion Chemistries. Science. Link(Foundational WiSE concept applicable to NaOTf).
-
Kühnel, R. S., & Battaglia, C. (2019). High‐Voltage Aqueous Na‐Ion Battery Enabled by Inert‐Cation‐Assisted Water‐in‐Salt Electrolyte. Advanced Materials. Link(Specific data on NaOTf WiSE stability).
-
Eshetu, G. G., et al. (2016). Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries. Phys.[5] Chem. Chem. Phys.Link(Comparison of NaOTf vs NaPF6 in carbonates).
-
Yang, X., et al. (2020). Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes.[1] Energy & Environmental Science. Link(Clarifies the PEO vs Salt stability misconception).
-
Pine Research. (2024). Linear Sweep Voltammetry (LSV) Technical Guide. Link(Protocol grounding).
Sources
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation [mdpi.com]
Methodological & Application
Technical Guide: Sodium Triflate (NaOTf) as a Modulator and Promoter in Stereoselective Glycosylation
[1]
Executive Summary
Sodium Triflate (NaOTf) has emerged as a critical, non-oxidizing source of the triflate anion (
This guide details the application of NaOTf in two high-value workflows:
-
Electrochemical Glycosylation: Using NaOTf as an electrolyte to generate reactive glycosyl triflate pools from thioglycosides without chemical oxidants.
-
Stereochemical Modulation: Using NaOTf as a soluble additive to influence
selectivity via the "Salt Effect" and Contact Ion Pair (CIP) stabilization.
Mechanistic Principles
The "Triflate Shunt" and Ion Pairing
In glycosylation, the stereochemical outcome is dictated by the nature of the intermediate—specifically, whether the glycosyl cation exists as a Solvent-Separated Ion Pair (SSIP) or a Contact Ion Pair (CIP).[1]
-
The Role of NaOTf: By saturating the reaction medium with triflate anions, NaOTf shifts the equilibrium toward the formation of the covalent glycosyl triflate .
-
Stereocontrol: The glycosyl triflate typically adopts an axial (
) orientation due to the anomeric effect. This forces the nucleophile (acceptor) to attack from the equatorial ( ) face in an -like mechanism, enhancing -selectivity in specific solvent systems (e.g., Acetonitrile).[1]
Electrochemical Activation
In electrochemical systems, NaOTf serves a dual purpose:
-
Conductivity: It provides ionic strength in organic solvents (e.g., MeCN, Glymes).[1]
-
Trapping Agent: Upon anodic oxidation of a thioglycoside donor, the generated radical cation cleaves to form a glycosyl cation. This high-energy species is immediately trapped by the abundant
from NaOTf, generating a stable "pool" of glycosyl triflate that can be reacted subsequently with an acceptor.[1]
Figure 1: Mechanism of NaOTf-mediated electrochemical glycosylation via the glycosyl triflate intermediate.[1]
Protocol A: Electrochemical Glycosylation of Thioglycosides
Application: Generation of reactive glycosyl donors without chemical promoters (e.g., NBS, Tf2O).[1] Ideal for automated synthesis and scale-up. Solvent Note: NaOTf is used here instead of Tetrabutylammonium Triflate (Bu4NOTf) when downstream purification requires simple aqueous extraction (Na salts are easier to remove than lipophilic ammonium salts) or when cost is a factor.
Materials
-
Donor: Thioglycoside (e.g., Ethyl/Phenyl thioglucoside).[1]
-
Electrolyte: Sodium Triflate (NaOTf), battery grade (99.5%), dried.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethoxyethane (DME).[1] Note: NaOTf has limited solubility in DCM; MeCN is required.[1]
-
Equipment: Potentiostat or constant current source, Carbon graphite felt anode, Platinum cathode.[1]
Step-by-Step Procedure
-
Electrolyte Preparation:
-
Dissolve NaOTf (0.2 M) in anhydrous MeCN. Ensure the salt is fully dissolved by sonication if necessary.
-
Critical: The solution must be kept under Argon/Nitrogen. Moisture will hydrolyze the intermediate.
-
-
Anodic Oxidation (The "Pre-activation" Phase):
-
Place the Thioglycoside Donor (1.0 equiv, typically 0.1 mmol) in the anodic chamber.[1]
-
Apply a constant current (typically 1.5 F/mol relative to donor).[2]
-
Temperature: Maintain at -72°C (Dry ice/Acetone) to stabilize the generated glycosyl triflate.
-
Observation: The solution may turn slightly yellow/orange due to the formation of diphenyldisulfide byproducts.
-
-
Coupling:
-
Once the theoretical electricity is consumed (indicating full conversion to glycosyl triflate), turn off the current.[1]
-
Add the Glycosyl Acceptor (1.2 equiv) dissolved in a minimal amount of MeCN.
-
Allow the reaction to warm slowly to -20°C over 1–2 hours.
-
-
Quench and Work-up:
-
Quench with Triethylamine (
, 3 equiv) to neutralize any generated triflic acid ( ).[1] -
Concentrate the solvent. Partition between EtOAc and Sat.
. -
NaOTf remains in the aqueous layer; the organic layer contains the glycoside.
-
Data Summary: Solvent Effects on NaOTf Solubility[1]
| Solvent | NaOTf Solubility | Suitability for Glycosylation | Stereochemical Bias |
| Dichloromethane (DCM) | Poor (< 0.01 M) | Low (Requires co-solvent) | |
| Acetonitrile (MeCN) | High (> 1.0 M) | Excellent | |
| Dimethoxyethane (DME) | Moderate | Good | Variable |
| Diethyl Ether | Insoluble | Unsuitable | N/A |
Protocol B: NaOTf as a Stereocontrol Additive[1]
Application: Modulating the
Rationale
In reactions catalyzed by weak Lewis acids, the dissociation of the glycosyl halide is reversible.[1] Adding exogenous NaOTf (5.0 equiv) forces the formation of the Glycosyl Triflate in situ, which reacts differently than the Glycosyl Halide or the naked Oxocarbenium ion.[1]
Step-by-Step Procedure
-
Drying:
-
Flame-dry a round-bottom flask under vacuum. Cool under Argon.
-
NaOTf is extremely hygroscopic. Dry at 100°C under high vacuum (0.1 mmHg) for 4 hours prior to use.
-
-
Reaction Assembly:
-
Activation:
-
Add the Acceptor (1.0 equiv).
-
Note: Unlike AgOTf, NaOTf will not spontaneously activate a bromide rapidly at room temperature.[1] A mild Lewis Acid co-catalyst (e.g.,
in catalytic amounts) or elevated temperature may be required to initiate the halide abstraction, after which NaOTf dominates the ion-pairing landscape.[1]
-
-
Purification:
-
Filter through Celite to remove molecular sieves and undissolved salts.
-
Standard aqueous workup removes the sodium salts completely.
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for Sodium Triflate mediated glycosylation.[1]
Troubleshooting & Critical Parameters
Moisture Sensitivity
NaOTf is hygroscopic. Even trace water (50 ppm) acts as a nucleophile, quenching the glycosyl triflate to form the hemiacetal (reducing sugar).[1]
-
Validation: Use Karl-Fischer titration on the electrolyte solution before adding the donor. Target < 20 ppm water.
Solubility Mismatch
A common failure mode is using NaOTf in pure DCM or Toluene. It will act as a heterogeneous suspension, severely limiting the "Salt Effect."[1]
-
Solution: Use at least 25% v/v Acetonitrile or Glyme as a co-solvent to ensure dissociation of
and .
Product Stability
Glycosyl triflates are thermally unstable above -10°C.
-
Protocol: Ensure the "Pre-activation" (oxidation) phase is completed at -72°C. Do not warm the vessel until the acceptor is added.
References
-
Nokami, T., et al. "Automated Electrochemical Assembly of Oligosaccharides."[1][2] Organic Letters, 2018.[1] [1]
-
Crich, D. "Mechanism of a Chemical Glycosylation Reaction."[1] Accounts of Chemical Research, 2010.[1]
-
Codée, J. D. C., et al. "Triflates in Glycosylation: Ion Pairs and Stereoselectivity."[1] Chemical Science, 2011.[1]
-
Sigma-Aldrich. "Sodium Triflate Product Specification and Battery Applications."
Application Note: Synthesis and Purification of Trifluoromethanesulfonate (Triflate) Ionic Liquids via Sodium Metathesis
Target Audience: Researchers, materials scientists, and drug development professionals. Focus: High-purity anion metathesis utilizing sodium trifluoromethanesulfonate (NaOTf) precursors.
Executive Summary and Mechanistic Rationale
Trifluoromethanesulfonate (triflate, [OTf]⁻) based ionic liquids (ILs) are highly sought after in electrochemistry, active pharmaceutical ingredient (API) formulation, and transition-metal catalysis. Compared to hexafluorophosphate ([PF6]⁻) or tetrafluoroborate ([BF4]⁻) anions, which are prone to hydrolytic degradation and the subsequent release of toxic hydrofluoric acid, triflate ILs offer exceptional hydrolytic stability, lower viscosity, and a wide electrochemical window[1].
While direct alkylation using methyl triflate is possible, it utilizes highly toxic and expensive reagents. The most scalable, cost-effective, and widely adopted method is anion metathesis using sodium trifluoromethanesulfonate (NaOTf)[2].
The Causality of the Metathesis Design
The reaction follows a straightforward bimolecular exchange: [Cation]X + NaOTf ⇌ [Cation]OTf + NaX↓(where X = Cl, Br)
Why NaOTf over AgOTf? Silver triflate (AgOTf) drives the reaction to absolute completion due to the extreme insolubility of AgCl/AgBr, but it is prohibitively expensive for scale-up and light-sensitive. NaOTf is economically viable but requires strategic thermodynamic manipulation to achieve high yields.
The Solvent Effect (Le Chatelier’s Principle): To force the equilibrium toward the product, the reaction is conducted in a solvent where NaOTf is highly soluble, but the sodium halide byproduct (NaCl or NaBr) is strictly insoluble. Dry acetone or methanol are the optimal solvents for this thermodynamic sink[2][3]. As the reaction progresses, the precipitation of NaX removes it from the aqueous phase, continuously driving the equilibrium forward until completion.
Comparative Physicochemical Data
The presence of residual halides in the final IL is catastrophic for downstream applications; it exponentially increases viscosity, alters the density, and acts as a potent poison to transition-metal catalysts used in drug synthesis. The table below illustrates the dramatic shift in physical properties upon successful metathesis from a halide precursor to a triflate IL[1][3].
| Physicochemical Property | [BMIM]Cl (Precursor) | [BMIM][OTf] (Product) | [BMPy]Cl (Precursor) | [BMPy][OTf] (Product) |
| Physical State (at 25°C) | Crystalline Solid | Free-flowing Liquid | Hygroscopic Solid | Free-flowing Liquid |
| Melting Point (°C) | 65.0 | 16.0 | 114.0 | 27.0 |
| Viscosity (cP at 25°C) | N/A (Solid) | ~90.0 | N/A (Solid) | ~85.0 |
| Hydrolytic Stability | Stable | Highly Stable | Stable | Highly Stable |
| Halide Tolerance Limit | N/A | < 100 ppm | N/A | < 100 ppm |
(Note: [BMIM] = 1-Butyl-3-methylimidazolium; [BMPy] = 1-Butyl-1-methylpyrrolidinium)
Experimental Workflow Visualization
The following diagram maps the self-validating workflow required to synthesize, purify, and verify the integrity of the triflate ionic liquid.
Workflow for the synthesis and purification of triflate ionic liquids via anion metathesis.
Step-by-Step Synthesis Protocol
This protocol is adapted for the synthesis of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]), but is universally applicable to imidazolium, phosphonium, and ammonium halide precursors[3].
Phase 1: Pre-Reaction Desiccation
Causality: NaOTf is highly hygroscopic. Water in the reaction mixture will solubilize the NaX byproduct, preventing precipitation and halting the equilibrium shift.
-
Transfer Sodium Trifluoromethanesulfonate (NaOTf) (1.05 molar equivalents) into a round-bottom flask.
-
Dry the NaOTf under high vacuum (Schlenk line) at 110°C for a minimum of 12 hours.
-
Concurrently, dry the halide precursor (e.g., [BMPy]Cl, 1.00 molar equivalent) under vacuum at 60°C for 12 hours.
Phase 2: The Metathesis Reaction
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the dried [BMPy]Cl in anhydrous acetone (approx. 5 mL per gram of precursor).
-
Slowly add the dried NaOTf to the stirring solution.
-
Seal the flask and stir vigorously at room temperature for 48 hours.
-
Observation: A fine white precipitate (NaCl) will begin forming almost immediately, indicating the successful progression of the metathesis[3].
-
Phase 3: Primary Isolation
-
Filter the reaction mixture through a fine-porosity glass frit (Celite pad optional but recommended) to remove the precipitated NaCl.
-
Wash the filter cake with a small volume of cold, dry acetone to ensure complete recovery of the IL.
-
Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure at 40°C until a crude, viscous liquid remains.
Phase 4: Secondary Purification (The Self-Validating Loop)
Causality: Rotary evaporation often forces trace, previously dissolved NaCl to crash out as the solvent volume decreases. A solvent swap is required to isolate the pure IL.
-
Reconstitute the crude IL in anhydrous dichloromethane (DCM). The IL is highly soluble in DCM, while trace NaCl remains completely insoluble.
-
Chill the DCM solution at 4°C for 2 hours to maximize halide precipitation, then filter through a 0.22 µm PTFE syringe filter.
-
Decolorization & Acid Neutralization: Pass the DCM filtrate through a short chromatography column packed with basic alumina (bottom layer) and activated charcoal (top layer, < 5 mm)[3]. This step removes trace acidic impurities and color bodies, yielding a colorless filtrate.
Phase 5: Quality Control (Halide Verification)
-
Extract a 50 mg aliquot of the purified IL and dissolve it in 1 mL of deionized water.
-
Add 2 drops of 0.1 M Silver Nitrate (AgNO3) solution.
-
Validation Check:
-
If the solution remains perfectly clear: Proceed to Phase 6.
-
If the solution turns cloudy or white: Halides are still present. You must repeat Phase 4 (DCM reconstitution and filtration) before proceeding.
-
Phase 6: Final Dehydration
-
Remove the DCM via rotary evaporation.
-
Transfer the pure IL to a Schlenk flask and dry under high vacuum (< 0.01 mbar) at 70°C for 24–48 hours to remove residual moisture.
-
Verify final water content using Karl Fischer titration (Target: < 100 ppm)[1].
References
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties Source: MDPI Molecules URL:[Link]
-
Ultrasonic-Assisted Technique as a Novel Method for Removal of Naphthenic Acid from Model Oil Using Piperidinium-Based Ionic Liquids Source: PMC / NIH URL:[Link]
-
Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Sodium Triflate Anhydrous Preparation
Topic: Dehydration and Purification of Hygroscopic Sodium Trifluoromethanesulfonate (NaOTf) Ticket ID: NaOTf-DRY-001 Assigned Specialist: Senior Application Scientist, Electrolyte Formulation Div.
Executive Summary & Diagnostic
Sodium triflate (
The Challenge: Water molecules coordinate strongly to the
Diagnostic: Which Protocol Do You Need?
| Symptom / Condition | Water Content Estimate | Recommended Protocol |
| Free-flowing powder, stored in desiccator | < 500 ppm | Protocol A: High-Vacuum Thermal Desorption |
| Clumpy, sticky, or exposed to air > 10 mins | > 1000 ppm | Protocol B: Azeotropic Distillation |
| Battery/Electrochemical Research | < 20 ppm (Critical) | Protocol C: The "Nuclear" Purification (Recrystallization + B + A) |
Decision Logic & Workflow
The following diagram outlines the decision-making process to select the correct drying methodology based on your starting material and end-application.
Figure 1: Decision matrix for selecting the appropriate dehydration method based on physical state and purity requirements.
Technical Protocols
Protocol A: High-Vacuum Thermal Desorption
Best for: Routine drying of relatively dry commercial salts. Mechanism: Uses thermal energy to overcome the lattice enthalpy of hydration while vacuum lowers the boiling point of water, preventing salt decomposition.
Equipment:
-
Schlenk line (vacuum < 0.1 mbar) or Vacuum Oven.
-
Oil bath or heating mantle.
-
Schlenk flask (or drying pistol).
Step-by-Step:
-
Loading: Place NaOTf in a Schlenk flask. Crucial: Do not fill more than 1/3 full to allow surface area exposure.
-
Initial Vac: Apply vacuum slowly at room temperature to remove loosely adsorbed surface water.
-
Ramp Heating:
-
Ramp to 80°C for 2 hours.
-
Ramp to 150°C for 12–24 hours.
-
Note: NaOTf melts at ~253°C [1].[1] Do not exceed 180°C to prevent fusing the salt into a "glassy" block, which traps water inside.
-
-
Cooling: Cool to room temperature under vacuum.
-
Storage: Backfill with Argon/Nitrogen and transfer immediately to a glovebox.
Protocol B: Azeotropic Distillation (The "Stubborn Water" Method)
Best for: Clumpy salts or removing significant water loads. Mechanism: Toluene forms a low-boiling binary azeotrope with water (bp 85°C). This mechanically "carries" water out of the salt lattice at temperatures lower than pure water's boiling point.
Reagents: Anhydrous Toluene (water <10 ppm).
Step-by-Step:
-
Suspension: In a round-bottom flask, suspend the NaOTf in toluene (approx. 10 mL toluene per 1 g salt).
-
Distillation: Attach a Dean-Stark trap (if large scale) or a simple short-path distillation head.
-
Reflux/Distill: Heat the mixture. The water-toluene azeotrope will distill over first.
-
Removal: Continue distilling until ~80% of the toluene is removed.
-
Filtration/Evaporation:
-
Option 1 (Schlenk): Evaporate remaining toluene under vacuum.
-
Option 2 (Filtration): Filter the solid under inert atmosphere (Schlenk frit).
-
-
Final Dry: Proceed to Protocol A (100°C vacuum step) to remove bound toluene.
Protocol C: Battery-Grade Purification (Recrystallization)
Best for: Electrochemical applications requiring <20 ppm water and removal of organic impurities.
Step-by-Step:
-
Dissolution: Dissolve crude NaOTf in a minimum amount of hot dry acetone or acetonitrile [2].
-
Filtration: Filter while hot (under Argon) to remove insoluble impurities (dust, fibers).
-
Precipitation:
-
Cool the solution slowly to 4°C.
-
Alternatively, add a non-solvent like dry diethyl ether or toluene to force precipitation.
-
-
Isolation: Filter the white crystals.
-
Drying: Perform Protocol B (Azeotropic) followed by Protocol A (Vacuum) to ensure total solvent removal.
Quality Control & Validation
How do you verify the salt is actually dry?
| Method | Suitability | Target Metric |
| Karl Fischer (Coulometric) | Gold Standard | < 20 ppm (Battery) / < 50 ppm (Synthesis) |
| TGA (Thermogravimetric) | Excellent | No mass loss < 250°C (Melting onset) [3] |
| 1H NMR | Moderate | Absence of water peak (approx. 1.5-4.0 ppm depending on solvent) |
TGA Interpretation Guide
When running TGA on NaOTf:
-
Step 1 (<100°C): Surface moisture loss.
-
Step 2 (100-150°C): Hydrate water loss.
-
Step 3 (~253°C): Melting (Endothermic event in DTA, not mass loss).
-
Step 4 (>350-400°C): Decomposition (
cleavage).
Troubleshooting & FAQs
Q: My NaOTf turned yellow during drying. Is it ruined?
A: Yellowing usually indicates trace organic impurities carbonizing at high heat (
Q: Can I use a vacuum desiccator with silica gel?
A: No. Silica gel is not strong enough to pull coordinated water from the NaOTf lattice. You need active heat + vacuum or chemical desiccants like
Q: The salt fused into a hard rock in the flask.
A: You likely heated it too fast or too high near the melting point (
-
Fix: Redissolve in anhydrous methanol/acetone, evaporate slowly on a rotovap to get a powder, then restart Protocol A.
Q: Why not use Thionyl Chloride (
References
-
Sigma-Aldrich. Sodium trifluoromethanesulfonate Product Specification & Properties. (Melting point cited as 253-255°C).[1][2]
-
EvitaChem. Sodium trifluoromethanesulfonate (EVT-361289) Technical Data. (Discusses recrystallization from acetone and industrial spray drying).
-
Mettler Toledo. TGA Evaluation of Hydrates and Decomposition. (General methodology for interpreting TGA curves for salt hydrates).
-
University of Rochester. Drying Methods: Azeotroping. (General guide on using toluene to remove water from organic hydrates/salts).
Sources
Technical Support Center: Troubleshooting Sodium Triflate Precipitation in Ether Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with sodium triflate (NaOTf) precipitation in ether solvents. This resource is designed to provide in-depth, practical solutions to common issues, grounded in established chemical principles. Our goal is to move beyond simple procedural steps and offer a comprehensive understanding of the underlying factors that govern the solubility and precipitation of this widely used salt.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of sodium triflate in ethereal solvents.
Q1: What is the expected solubility of sodium triflate in common ether solvents?
A1: The solubility of sodium triflate is highly dependent on the specific ether solvent being used, a principle rooted in the concept of "like dissolves like." Polar solvents are generally better at dissolving salts.[1][2] Sodium triflate, being a salt, exhibits significantly different solubilities across the spectrum of ether solvents due to their varying polarities.
For instance, in Tetrahydrofuran (THF), a relatively polar ether, the solubility of sodium triflate is 24.7 g/100 g of solvent at 25°C.[3] Conversely, in a less polar ether like diethyl ether, sodium triflate is considered insoluble.[3] Newer, "greener" ether solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are also relevant. While specific quantitative data for NaOTf in these solvents is less common, their properties suggest solubility would be lower than in THF due to their increased hydrophobicity.[4][5][6]
To provide a clear reference, the following table summarizes the available solubility data and relevant properties of common ether solvents.
| Solvent | Structure | Dielectric Constant (20°C) | Solubility of NaOTf ( g/100g solvent) | Notes |
| Diethyl Ether | 4.3 | Insoluble[3] | Low polarity makes it a poor solvent for salts. | |
| Tetrahydrofuran (THF) | 7.6 | 24.7 g/100 g (at 25°C)[3] | More polar cyclic ether, better at solvating sodium ions. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | Data not readily available, but expected to be lower than THF. | Lower water miscibility than THF.[6] | |
| Cyclopentyl Methyl Ether (CPME) | 4.7 | Data not readily available, but expected to be low. | High hydrophobicity and a boiling point of 106°C.[5][7] | |
| 1,4-Dioxane | 2.2 | Data not readily available, but expected to be very low. | Very low polarity. |
Q2: Why is sodium triflate hygroscopic and how does this affect my experiment?
A2: Sodium triflate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This can occur even at relatively low humidity levels. The absorbed water can form a stable monohydrate.[9] The presence of even trace amounts of water in your reaction mixture can significantly decrease the solubility of sodium triflate in less polar organic solvents, leading to unexpected precipitation. Water, being highly polar, is not miscible with many ether solvents and can effectively "crash out" the salt. Therefore, it is crucial to handle sodium triflate under anhydrous conditions and to use properly dried solvents.[10][11]
Q3: Can the presence of other salts in my reaction cause sodium triflate to precipitate?
A3: Yes, this phenomenon, often referred to as the "common ion effect" or more generally "salting out," can be a significant factor.[5] If your reaction generates another sodium salt as a byproduct, the increased concentration of sodium ions in the solution can decrease the solubility of sodium triflate, leading to its precipitation.[12] Similarly, the addition of any salt that is sparingly soluble in the ether solvent can reduce the overall solvating capacity of the medium for sodium triflate.
Troubleshooting Guide: Diagnosing and Resolving NaOTf Precipitation
This section provides a structured approach to troubleshooting when you observe unwanted precipitation of sodium triflate in your ether-based reaction.
Problem 1: Sodium triflate precipitates immediately upon addition to the ether solvent.
Root Cause Analysis:
This issue almost certainly stems from attempting to dissolve the salt in a solvent with insufficient polarity or from the presence of contaminants.
-
Causality: The electrostatic forces holding the sodium and triflate ions together in the crystal lattice are stronger than the solvation forces offered by a low-polarity ether like diethyl ether.[1] For dissolution to occur, the solvent molecules must effectively surround and stabilize the individual ions. The oxygen atom in ethers can coordinate with the sodium cation, but in less polar ethers, this interaction is not strong enough to overcome the lattice energy of the salt.[13][14]
Troubleshooting Workflow:
Caption: Initial Dissolution Failure Workflow.
Step-by-Step Protocols:
-
Protocol for Drying Sodium Triflate:
-
Place the sodium triflate in a clean, dry flask.
-
Heat the flask gently (e.g., 60-80 °C) under high vacuum for several hours to remove any adsorbed water.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Protocol for Preparing Anhydrous THF:
-
Pre-dry THF by letting it stand over calcium hydride for 24 hours.
-
Set up a distillation apparatus under an inert atmosphere.
-
Add sodium metal and a small amount of benzophenone to the pre-dried THF.
-
Reflux the THF until a persistent deep blue or purple color develops, indicating anhydrous conditions.[15]
-
Distill the THF directly into the reaction flask.
-
Problem 2: Sodium triflate dissolves initially but precipitates out as the reaction progresses.
Root Cause Analysis:
This is a more complex issue that can arise from several factors that alter the properties of the reaction medium.
-
Change in Solvent Polarity: The polarity of your reaction mixture can decrease as the reaction proceeds. For example, if your reactants are more polar than your products, the overall solvent environment will become less polar over time, reducing its ability to keep the sodium triflate in solution.
-
Temperature Fluctuation: Many reactions are exothermic. An initial increase in temperature may keep the sodium triflate dissolved, but as the reaction cools, its solubility may decrease, causing it to precipitate. Conversely, some reactions are run at low temperatures, which can also reduce solubility.
-
Formation of Insoluble Byproducts ("Salting Out"): As discussed in the FAQ, the formation of other salts can lead to the precipitation of sodium triflate.[5] This is particularly relevant in reactions where a sodium-containing reagent is used, leading to the formation of a different, less soluble sodium salt.
-
Complex Formation: In some cases, the sodium triflate may be part of a soluble complex with a reactant. As that reactant is consumed, the complex breaks down, and the free sodium triflate precipitates.
Troubleshooting Workflow:
Caption: Mid-Reaction Precipitation Workflow.
Step-by-Step Protocols:
-
Protocol for Using a Co-solvent:
-
Based on the expected change in polarity, choose a polar, aprotic co-solvent that is known to not interfere with your reaction chemistry (e.g., acetonitrile, DMF).
-
Start by adding a small volume percentage of the co-solvent (e.g., 5-10%) to your primary ether solvent at the beginning of the reaction.
-
Monitor the reaction for any changes in reaction rate or side product formation.
-
If precipitation still occurs, you can incrementally increase the amount of co-solvent in subsequent experiments.
-
-
Protocol for Managing Reaction Temperature:
-
For exothermic reactions, ensure efficient stirring and use an appropriate cooling bath (e.g., ice-water, dry ice/acetone) to maintain a consistent internal temperature.
-
For reactions that require cooling, ensure that the target temperature is not below the point at which your concentration of sodium triflate will precipitate. If necessary, a slightly higher reaction temperature may be required, or a more polar solvent system.
-
Problem 3: Sodium triflate precipitates during the reaction workup.
Root Cause Analysis:
Precipitation during workup is often caused by a change in the solvent environment or temperature.
-
Extraction with a Non-polar Solvent: If you are extracting your reaction mixture with a non-polar solvent like diethyl ether or hexanes, the sodium triflate will almost certainly precipitate as it is insoluble in these solvents.
-
Aqueous Wash: While a water wash can remove sodium triflate, if your organic layer is an ether like THF (which is water-miscible), adding water can cause the salt to precipitate at the interface before it fully dissolves in the aqueous layer.
Troubleshooting Strategies:
-
Filtration First: If your product is soluble in the reaction solvent, you may be able to filter off the precipitated sodium triflate before proceeding with the aqueous workup.
-
Use of a More Polar Extraction Solvent: If your product is soluble in a more polar solvent like ethyl acetate or dichloromethane, using these for extraction may keep the sodium triflate dissolved long enough to be removed by an aqueous wash.
-
Modified Aqueous Wash: When working with water-miscible ethers like THF, it is often better to first remove the bulk of the THF under reduced pressure before partitioning the residue between water and a non-polar organic solvent.
References
-
Chemical an Physical Properties of Sodium Triflate. [Link]
- BenchChem Technical Support Center. (2025).
- Tse, Y.-L. S., & Schwartz, B. J. (2010). Nature of sodium atoms/(Na+, e−) contact pairs in liquid tetrahydrofuran. The Journal of Physical Chemistry B, 114(44), 14065–14073.
- Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2020). Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents.
- Dwyer, J. R., & Drzal, L. T. (2015). Designing electrolyte with multi-ether solvation structure enabling low-temperature sodium ion capacitor.
- Wang, C., et al. (2022). Regulation of anion–Na+ coordination chemistry in electrolyte solvates for low-temperature sodium-ion batteries. Proceedings of the National Academy of Sciences, 119(10), e2118734119.
- Johansson, P. (2016). A theoretical study on Na+ solvation in carbonate ester and ether solvents for sodium-ion batteries. Physical Chemistry Chemical Physics, 18(21), 14352–14361.
- Ben-Zion, M. (1998).
- Loupy, A. (Ed.). (2002). Salt effects in organic and organometallic chemistry. John Wiley & Sons.
- Wilson, A. D., & Weatherley, L. R. (2020). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. RSC advances, 10(50), 29938–29948.
- G. D. C. & D. D. P. (1985). Solvent precipitation of salt. U.S. Patent No. 4,548,614. Washington, DC: U.S.
- Reddit discussion on removing salts from an organic phase. (2016). r/chemistry.
- Reddit discussion on solvent for trifl
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259–285.
- Sigma-Aldrich. (n.d.).
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Reddit discussion on removing sodium trifl
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry (4th ed.). Wiley-VCH.
- Stang, P. J., & Hanack, M. (1977). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 56, 88.
- Atochem. (1990). Process for the purification of sodium trifluoromethanesulphinate and -sulphonate.
- PubChem. (n.d.).
- ChemicalBook. (n.d.).
- Fujio, M., & Tsuno, Y. (1992). Concentrated salt effects on the rates of solvolyses involving carbocations as reaction intermediates in acetone–water mixed solvents. Journal of physical organic chemistry, 5(8), 449–457.
- Zeon Corpor
- Kireev, V. V., & Tverdokhlebov, V. P. (2001). Electrical conductivity of solutions of lithium triflate in the products of hydrosilylation of vinyl ethers of oligoethylene glycols. Russian Journal of General Chemistry, 71(8), 1275–1278.
- Trevor, J. E. (1896). The precipitation of salts. The Journal of Physical Chemistry, 1(1), 1–14.
- Wu, S., et al. (2020). Solvent-Dictated Sodium Sulfur Redox Reactions: Investigation of Carbonate and Ether Electrolytes. Energies, 13(4), 836.
- Pace, V., & Holzer, W. (2013). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Current Organic Chemistry, 17(22), 2690–2699.
- Wikipedia. (n.d.). Cyclopentyl methyl ether.
- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.
- D. M. S., & G. A. S. (2022). Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. The Journal of Physical Chemistry B, 126(4), 936–947.
- Watanabe, H., & Ishii, S. (2011). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 15(6), 1269–1273.
- Worley, B. (2019). Precipitation of the “insoluble salt”, sodium chloride. ChemEd X.
- Murphy, J. A., et al. (2013). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. The Journal of Organic Chemistry, 78(13), 6436–6457.
- Halim, N. J. A. (2020). Effect of lithium triflate (LiTf)
- Xin, N., et al. (2016). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- The Brückner Research Group. (n.d.). CB-LSOP-THF_&_CH2Cl2_still.docx.
- MSU Chemistry - Safety. (2005).
- T. L. & S. B. (2020).
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium trifluoromethanesulfonate | CF3NaO3S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sodium triflate [chemister.ru]
- 4. Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents | MDPI [mdpi.com]
- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. zeon.co.jp [zeon.co.jp]
- 8. 2926-30-9 CAS MSDS (Sodium trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ijemnet.com [ijemnet.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Sodium Triflate (NaCF3SO3) Electrolyte Optimization
Welcome to the Advanced Electrolyte Troubleshooting Center. This guide is specifically designed for materials scientists, battery researchers, and electrochemical engineers working to optimize the ionic conductivity of sodium triflate (NaCF3SO3, also known as NaOTf) electrolytes.
While NaCF3SO3 offers superior thermal stability and eliminates the risk of highly corrosive hydrofluoric acid (HF) formation compared to NaPF6, its strong tendency to form ion pairs often impedes ionic mobility[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating experimental protocols to help you overcome these transport limitations.
Diagnostic Workflow
Use the following decision matrix to identify the root cause of poor ionic conductivity in your specific NaCF3SO3 electrolyte architecture.
Diagnostic workflow for troubleshooting low ionic conductivity in NaCF3SO3 electrolyte systems.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does NaCF3SO3 exhibit poor ionic conductivity in standard carbonate solvents? A: The primary challenge with NaCF3SO3 is its high solvation energy. In solution, NaCF3SO3 tends to form tight ion pairs[1]. When sodium ions (Na⁺) are strongly solvated by the triflate anion and surrounding solvent molecules, their mobility is severely restricted. This strong solvation impedes ionic conductivity, particularly in standard carbonate solvents, making the shift to ether-based solvents (like diglyme) highly recommended[1].
Q: How does the addition of plasticizers enhance conductivity in Solid Polymer Electrolytes (SPEs)? A: In polymer matrices like Poly(ethylene oxide) (PEO), NaCF3SO3 often induces high crystallinity, which locks the polymer chains and restricts the segmental motion required for ion transport[2]. Plasticizers such as tetraethylene glycol dimethyl ether (TEGDME) or succinonitrile (SN) disrupt this crystalline structure, increasing the amorphous phase[2]. Furthermore, TEGDME preferentially solvates the sodium salt, forming NaCF3SO3-TEGDME coordination complexes that prevent the aggregation of ions, thereby increasing conductivity by up to two orders of magnitude[3].
Q: Why does ionic conductivity decrease if I add too much NaCF3SO3 salt to a gel or liquid system? A: The relationship between salt concentration and ionic conductivity is non-linear. Initially, increasing the salt concentration increases the number of available charge carriers. However, beyond an optimal threshold (typically around 1.0 M in liquids[1] or 20–30 wt% in gel polymers[4],[5]), the high concentration leads to severe ion aggregation and the formation of neutral ion pairs[5]. This decreases the effective number of free charge carriers and significantly increases the viscosity of the electrolyte, restricting overall ionic mobility.
Troubleshooting Specific Issues
Issue 1: Room temperature conductivity of a PEO-NaCF3SO3 solid electrolyte is stuck below 10⁻⁶ S/cm.
-
Root Cause: High polymer crystallinity and ion-pairing limit segmental dynamics.
-
Validated Solution A (Plasticization): Add 50 wt% Succinonitrile (SN) relative to the polymer weight. This has been shown to increase room-temperature conductivity to ~1.1 × 10⁻⁴ S/cm by decreasing PEO crystallinity[2].
-
Validated Solution B (Active Fillers): Disperse NASICON (NaTi₂(PO₄)₃) nanoparticles into the matrix. The fast ion-conducting filler creates highly conductive percolation pathways at the polymer-ceramic interface, achieving conductivities up to 3.0 × 10⁻⁵ S/cm at 40°C[6].
Issue 2: Gel Polymer Electrolyte (GPE) exhibits liquid leakage and poor mechanical strength after plasticizer addition.
-
Root Cause: Excessive plasticizer (like EC/PC or TEGDME) compromises the structural integrity of the host polymer.
-
Validated Solution: Introduce a mechanical binder. Adding 5 wt% sodium carboxymethyl cellulose (CMC) to TEGDME-plasticized PEO membranes significantly improves mechanical robustness without compromising the cation transport number or electrochemical stability against the sodium metal anode[3].
Quantitative Data Summary
The following table benchmarks the expected peak ionic conductivities across various NaCF3SO3 electrolyte architectures to help you set realistic experimental targets.
| Electrolyte System | Additives / Modifiers | Optimal Salt Concentration | Peak Ionic Conductivity | Temp | Source |
| Liquid (Diglyme) | None | 1.0 M | ~4.0 × 10⁻³ S/cm | RT | [1] |
| Gel (PMMA) | None | 30 wt% | 5.31 × 10⁻³ S/cm | RT | [5] |
| Gel (PVdF-HFP) | EC/PC (Solvents) | 20 wt% | 2.50 × 10⁻³ S/cm | RT | [4] |
| Solid (PAN) | 24 wt% Ethylene Carbonate | 24 wt% | 7.13 × 10⁻⁴ S/cm | RT | [7] |
| Solid (PEO) | 50 wt% Succinonitrile | N/A | 1.1 × 10⁻⁴ S/cm | 25°C | [2] |
| Solid (PEO) | NASICON (NTP) Filler | 10 wt% | 3.0 × 10⁻⁵ S/cm | 40°C | [6] |
(Note: RT = Room Temperature, typically 20-25°C)
Experimental Methodologies
To ensure reproducibility and trustworthiness in your results, utilize the following self-validating protocols for fabrication and measurement.
Protocol 1: Fabrication of TEGDME-Plasticized PEO-NaCF3SO3 Membranes
Causality Check: This method ensures the complete dissolution of crystalline domains before locking the structure into an amorphous, highly conductive state.
-
Materials Preparation: Dry PEO powder and NaCF3SO3 salt under a dynamic vacuum at 60°C for 24 hours to remove residual moisture (water acts as a parasitic trap for Na⁺ ions).
-
Dissolution: Dissolve the stoichiometric ratio of PEO and NaCF3SO3 in anhydrous acetonitrile inside an argon-filled glovebox.
-
Plasticizer Addition: Add the desired weight percentage of TEGDME (e.g., 20–50 wt%) to the homogeneous solution. Stir continuously for 12 hours at room temperature to ensure preferential solvation of the Na⁺ ions by the TEGDME ether oxygens.
-
Casting: Cast the viscous solution onto a clean polytetrafluoroethylene (PTFE) dish.
-
Solvent Evaporation: Allow the acetonitrile to evaporate slowly in the glovebox at ambient temperature for 24 hours. Follow this with vacuum drying at 40°C for 12 hours to remove trace solvent without boiling the TEGDME.
Protocol 2: AC Impedance Spectroscopy for Conductivity Measurement
Causality Check: Thermal equilibration is critical. Measuring immediately after cell assembly will yield artificially high resistance due to incomplete interfacial wetting.
-
Cell Assembly: Punch the free-standing polymer electrolyte membrane into a 16 mm diameter disk. Sandwich the membrane between two stainless steel (SS) blocking electrodes in a CR2032 coin cell.
-
Equilibration (Critical Step): Place the assembled cell in a temperature-controlled environmental chamber. Allow the cell to thermally equilibrate at the target temperature (e.g., 25°C) for at least 1 hour prior to measurement to ensure steady-state polymer chain dynamics.
-
Measurement: Apply an alternating current (AC) amplitude of 10 mV across a frequency range of 1 MHz to 1 Hz using an electrochemical workstation.
-
Data Analysis: Plot the resulting Nyquist plot (-Z'' vs. Z'). Extract the bulk resistance (
) from the high-frequency intercept on the real axis ( ). -
Validation & Calculation: Calculate the bulk ionic conductivity (
) using the equation: (Where is the measured membrane thickness in cm, and is the contact area of the SS electrodes in cm²).
References
Sources
- 1. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. scispace.com [scispace.com]
- 5. Ionic Transport in PMMA-NaCF3SO3 Gel Polymer Electrolyte | Scientific.Net [scientific.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
Purification methods for battery grade sodium trifluoromethanesulfonate
Technical Support Center: Battery Grade Sodium Trifluoromethanesulfonate (NaOTf)
Ticket ID: #NaOTf-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Electrochemistry Div.) Subject: Purification & Troubleshooting Guide for High-Voltage SIB Electrolytes
Executive Summary
You are likely accessing this guide because your sodium-ion battery (SIB) cycling data shows inconsistent Coulombic efficiency (CE) or rapid capacity fade. In 90% of cases involving Sodium Triflate (NaOTf), the culprit is not the salt chemistry itself, but trace moisture (<50 ppm threshold) and alkaline impurities introduced during synthesis.
Commercial "99%" purity is insufficient for battery applications. Battery-grade requires >99.9% purity and <20 ppm
Module 1: The Criticality of Purity (The "Why")
Before purifying, you must understand the degradation mechanism. NaOTf is hygroscopic.[1] Even trace water triggers a cascade of failure mechanisms in SIBs, primarily through the hydrolysis of the triflate anion or the interaction with electrolyte solvents (like carbonates), leading to Hydrofluoric Acid (HF) generation.
Figure 1: Impurity-Driven Degradation Pathway This diagram illustrates how trace water and synthesis byproducts destroy battery performance.
Caption: Mechanism of battery failure driven by trace moisture in NaOTf electrolytes.
Module 2: Purification Protocols
Do not rely on simple vacuum drying for "as-received" commercial salts. You must perform a Recrystallization followed by a Staged Vacuum Drying .
Protocol A: Dual-Solvent Recrystallization
Objective: Remove organic precursors and metallic impurities.
Reagents:
-
Solvent: Anhydrous Acetone (HPLC Grade) or Acetonitrile.
-
Anti-Solvent: Toluene or Diethyl Ether (Anhydrous).
-
Note: Acetone is preferred for safety and solubility profile.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude NaOTf in boiling Acetone (~55°C) under inert atmosphere ( |
| 2 | Hot Filtration | Filter the hot solution through a 0.2 µm PTFE membrane. |
| 3 | Crystallization | Option A (Cooling): Slowly cool to -20°C.Option B (Anti-solvent): Add Toluene dropwise until persistent cloudiness appears, then cool. |
| 4 | Isolation | Filter crystals rapidly under inert gas flow (Schlenk line). Wash with cold Toluene. |
Protocol B: The "Step-Down" Drying Procedure
Objective: Remove bound water without sintering the salt.
Equipment: Vacuum Oven (< 10 Pa), P2O5 trap or Cold Trap.
-
Stage 1 (Solvent Removal): Heat to 60°C for 4 hours at moderate vacuum (1000 Pa).
-
Why: Removes bulk acetone/toluene. Heating too fast initially causes the salt to dissolve in its own trapped solvent ("soupy" mess).
-
-
Stage 2 (Dehydration): Ramp to 100°C for 6 hours at high vacuum (<10 Pa).
-
Why: Removes surface adsorbed water.
-
-
Stage 3 (Deep Drying): Ramp to 150°C for 12-24 hours at maximum vacuum.
-
Why: Removes chemically bound water. NaOTf is stable up to ~400°C, so 150°C is safe [1].
-
-
Transfer: Transfer directly to an Argon-filled glovebox without air exposure.
Module 3: Troubleshooting & FAQs
Q1: My NaOTf salt turned yellow during drying. Is it usable?
-
Diagnosis: Organic contamination. The yellowing is likely due to the carbonization of residual organic precursors (from the synthesis of triflic acid) or residual acetone reacting at high heat.
-
Fix: The salt is not battery grade. You must re-dissolve in ethanol, treat with activated charcoal (to absorb organics), filter, and re-crystallize.
Q2: I cannot get the water content below 50 ppm (Karl Fischer).
-
Diagnosis: Re-adsorption during transfer. NaOTf is extremely deliquescent.
-
Fix:
-
Ensure your vacuum oven is backfilled with Argon , not air, before opening.
-
If your KF titrator is outside the glovebox, are you using a sealed transfer vessel?
-
Advanced Tip: Add Molecular Sieves (4Å) to your electrolyte solution after mixing. Let it sit for 48 hours. This can drop water content from 50 ppm to <10 ppm [2].
-
Q3: The electrolyte viscosity is higher than reported in literature.
-
Diagnosis: Ion pairing. NaOTf has a strong tendency to form contact ion pairs (CIPs) and aggregates at high concentrations (>1 M), increasing viscosity.
-
Fix: This is intrinsic to the salt. To improve conductivity, use low-viscosity co-solvents like Dimethoxyethane (DME) or Diglyme, which chelate
effectively, breaking up ion pairs [3].
Module 4: Quality Control Specifications
Before using the salt in a cell, validate against these metrics.
| Parameter | Specification (Battery Grade) | Method |
| Assay | ≥ 99.9% | Acid-Base Titration / |
| Moisture ( | < 20 ppm (Strict) | Karl Fischer (Coulometric) |
| Free Acid (HOTf) | < 50 ppm | Titration (NaOH) |
| Insolubles | < 0.01% | Gravimetric (Acetone) |
| Iron (Fe) | < 5 ppm | ICP-OES |
| Chloride ( | < 10 ppm | Ion Chromatography |
Figure 2: The Purification Workflow Standard Operating Procedure (SOP) for lab-scale purification.
Caption: Step-by-step workflow for purifying NaOTf to battery-grade standards.
References
-
Thermal Stability: Merck/Sigma-Aldrich. Sodium triflate, battery grade, anhydrous 99.5% Product Specification. Link
-
Electrolyte Drying: Large Power.[2] How to Safely Prepare Battery Electrolyte Solutions. (2025). Link
-
Solvation & Conductivity: Sigma-Aldrich. Role of Advanced Electrolytes in Sodium Ion Batteries. Link
-
Solubility Data: Chemister.ru. Database of Properties: Sodium Triflate. Link
Sources
Solving phase separation issues in sodium triflate aqueous solutions
Topic: Troubleshooting Phase Separation & Stability in NaOTf Systems
Introduction: The Nature of the Problem
Sodium Triflate (Sodium Trifluoromethanesulfonate, NaCF₃SO₃) is a robust, chemically stable salt widely used in "Water-in-Salt" (WiSE) electrolytes for sodium-ion batteries, organic synthesis (Friedel-Crafts catalysts), and aqueous two-phase extraction systems.
While NaOTf is highly soluble in water (>1 M), users frequently encounter "phase separation." In technical terms, this usually falls into two distinct thermodynamic failure modes:
-
Solid-Liquid Separation (Crystallization): Occurs in super-concentrated electrolytes (WiSE) when the temperature drops below the liquidus line.
-
Liquid-Liquid Separation (Oiling Out/Demixing): Occurs in ternary systems (NaOTf + Water + Organic/Polymer) due to the "salting-out" effect or micellar transitions.
This guide provides diagnostic workflows to identify which mode is occurring and how to resolve it.
Part 1: Diagnostic Flowchart
Before applying a fix, you must identify the type of separation. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic for identifying the root cause of inhomogeneity in NaOTf solutions.
Part 2: Troubleshooting Modules
Module A: High-Concentration Electrolytes (Water-in-Salt)
Context: You are preparing electrolytes for Na-ion batteries (typically >9 molal) and observing precipitation.
The Science: In "Water-in-Salt" regimes, water molecules are scarce. Almost all water is bound in the primary solvation shell of Na⁺. The system behaves less like a solution and more like a molten hydrate. The liquidus temperature (freezing point) rises sharply as concentration increases. A 9.5 m solution might be stable at 25°C but crystallize at 20°C.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Crystals form overnight | Temperature Hysteresis: Lab temperature dropped below the eutectic limit. | Heat & Stir: Warm to 40-50°C to redissolve. Store in a temperature-controlled incubator (>25°C). |
| Precipitate during mixing | Exothermic Shock: NaOTf dissolution is exothermic. Localized supersaturation occurs if added too fast. | Stepwise Addition: Add salt in 3 aliquots. Allow solution to cool/equilibrate between additions. |
| High Viscosity / Gelation | Glass Transition: At >10 m, the system approaches a glass transition ( | Dilute or Add Co-solvent: Reduce to 9.0 m or add 5-10% Diglyme to disrupt the rigid hydrogen-bond network [1]. |
Critical Protocol: Preparing Stable 9.3 m NaOTf WiSE
-
Weighing: Weigh 1.0 g of deionized water.
-
Calculation: 9.3 molal = 9.3 moles salt / 1 kg solvent.
-
MW of NaOTf = 172.06 g/mol .
-
Target mass =
g of NaOTf per gram of water.
-
-
Mixing: Add NaOTf to water (NOT water to salt) in a sealed vial.
-
Dissolution: Vortex vigorously. If the solution turns cloudy (micro-bubbles or undissolved salt), heat to 60°C until clear.
-
Validation: The solution must remain clear at 25°C.
Module B: Ternary Systems (Salting-Out & ATPS)
Context: You are mixing NaOTf with organic solvents (Acetonitrile, THF) or polymers (PEG) and observing two liquid layers.
The Science: NaOTf is a chaotropic salt with a large, diffuse anion (CF₃SO₃⁻). While it often "salts in" proteins, it effectively "salts out" organic solvents and polymers at high concentrations by competing for water molecules. This is the principle behind Salting-Out Assisted Liquid-Liquid Extraction (SALLE) .
FAQ: Organic/Aqueous Separation
Q: I added NaOTf to my Acetonitrile/Water mixture and it separated. Why? A: This is the expected salting-out effect. The Na⁺ and OTf⁻ ions hydrate strongly, effectively "stealing" the water from the acetonitrile. The acetonitrile, now dehydrated, forms a separate upper phase.
-
Fix (if separation is unwanted): Dilute the system with water until the salt concentration drops below the binodal curve (typically < 1.0 M).
-
Fix (if separation is desired): Ensure you are above the critical threshold. For NaOTf, >2.5 M is often required to fully separate acetonitrile at room temperature [2].
Q: My PEG-containing solution is cloudy. A: You have created an Aqueous Two-Phase System (ATPS). The triflate anion creates an excluded volume effect, forcing the Polyethylene Glycol (PEG) into a separate phase.
-
Rule of Thumb: Higher PEG molecular weight = Lower salt concentration required for phase separation.
-
Adjustment: If you need a single phase, switch to a lower MW PEG (e.g., PEG 400 instead of PEG 8000) or reduce NaOTf concentration.
Module C: Surfactant Interactions
Context: Using NaOTf with cationic surfactants (e.g., Dodecyltrimethylammonium, DTA⁺).
The Issue: Unlike simple salts (NaCl), NaOTf can induce phase separation in cationic micelle solutions even at low concentrations (>0.05 M).[1]
Mechanism: The hydrophobic CF₃ group of the triflate anion interacts with the micelle core, while the sulfonate group interacts with the cationic head. This reduces inter-micellar repulsion, causing them to aggregate and separate into a surfactant-rich phase (Coacervate) [3].
Visualizing the Mechanism:
Figure 2: Transition from fully hydrated ions (left) to Contact Ion Pairs (right) in high-concentration electrolytes. The right-hand state is prone to crystallization if energy drops.
References
-
Rezaei, M., Sakong, S., & Groß, A. (2024). Sodium Triflate Water-in-Salt Electrolyte in Advanced Battery Applications: A First-principles Based Molecular Dynamics Study. ACS Applied Materials & Interfaces.[2]
- Tech Support Note: General principle of Salting-Out Assisted Liquid-Liquid Extraction (SALLE) applied to chaotropic salts.
-
Molina-Bolívar, J. A., et al. (2015). Sodium triflate decreases interaggregate repulsion and induces phase separation in cationic micelles. Langmuir, 31(9), 2609-2614.
-
Suo, L., et al. (2015). * "Water-in-salt" electrolyte enables high-voltage aqueous lithium-ion chemistries*. Science, 350(6263), 938-943. (Foundational text for WiSE mechanics).
Sources
Validation & Comparative
Sodium Triflate vs. Lithium Triflate: A Comparative Guide on Ionic Conductivity in Electrolyte Systems
As the energy storage landscape diversifies beyond traditional lithium-ion architectures, sodium-based systems have emerged as critical alternatives due to their elemental abundance and cost-effectiveness. A fundamental challenge in drug development, battery engineering, and electrochemical sensor design is selecting the optimal charge carrier and supporting salt.
This guide provides an objective, data-driven comparison between Lithium trifluoromethanesulfonate (LiOTf) and Sodium trifluoromethanesulfonate (NaOTf) . By examining their ionic conductivities across different matrices, we will deconstruct the mechanistic causality behind their performance and provide validated protocols for experimental replication.
Mechanistic Causality: Lewis Acidity and Cation Mobility
To understand why LiOTf and NaOTf behave differently, we must look beyond basic salt dissociation and examine the thermodynamic interactions between the cation and the host matrix.
Lithium ions (Li⁺) possess a smaller ionic radius (0.76 Å) compared to sodium ions (Na⁺, 1.02 Å). Consequently, Li⁺ has a significantly higher charge density, making it a stronger Lewis acid. In solid polymer electrolytes (SPEs) like Polyacrylonitrile (PAN), the nitrogen atom of the nitrile group acts as a Lewis base. The strong Lewis acid-base interaction between Li⁺ and the PAN nitrogen atoms creates a deep thermodynamic trap[1].
Paradoxically, this means that in certain solid matrices, the smaller Li⁺ ion is held too tightly by the polymer backbone, restricting its segmental mobility. Conversely, the larger Na⁺ ion exhibits weaker coordination with the polymer, resulting in a lower activation energy (
Mechanistic pathway of cation transport in solid polymer electrolytes.
Comparative Data Analysis
The table below synthesizes experimental conductivity data for LiOTf and NaOTf across both solid polymer and liquid solvent matrices. In liquid systems like Dimethyl Sulfoxide (DMSO) or Ethylene Carbonate/Dimethyl Carbonate (EC:DMC), the highly fluid solvation sheath dictates mobility, allowing both salts to reach the milli-Siemens per centimeter (mS/cm) range[2][3]. However, in solid polymers, the structural dynamics dictate performance.
| Electrolyte System | Salt | Concentration | Temp | Ionic Conductivity (S/cm) | Key Mechanistic Driver |
| PAN (Solid Polymer) | LiCF₃SO₃ (LiOTf) | 26 wt% | 300 K | 3.04 × 10⁻⁴ | Strong Li⁺-Nitrogen coordination restricts mobility[1]. |
| PAN (Solid Polymer) | NaCF₃SO₃ (NaOTf) | 24 wt% | 300 K | 7.13 × 10⁻⁴ | Weaker Na⁺-Nitrogen coordination enhances ion hopping[1]. |
| DMSO (Liquid) | NaCF₃SO₃ (NaOTf) | 1.0 M | Room | 1.14 × 10⁻² | High dielectric constant drives excellent ion dissociation[2]. |
| EC:DMC (Liquid) | NaCF₃SO₃ (NaOTf) | 0.8 M | Room | 3.70 × 10⁻³ | Solvated ion diffusion in binary carbonates[3]. |
Data indicates that while liquid systems offer superior absolute conductivity, NaOTf outperforms LiOTf in specific solid polymer matrices due to favorable Lewis acid-base dynamics.
Standardized Experimental Protocol: SPE Preparation and EIS Validation
To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for synthesizing PAN-based electrolytes and measuring their ionic conductivity using Electrochemical Impedance Spectroscopy (EIS).
Step 1: Reagent Purification
Causality: Trace moisture severely degrades the electrochemical window of the electrolyte and causes parasitic reactions at the electrode interface.
-
Action: Dry Polyacrylonitrile (PAN, Mw ~150,000) and the respective salts (LiOTf or NaOTf) in a vacuum oven at 80°C for 24 hours prior to use.
Step 2: Solution Mixing and Casting
Causality: Precise thermal stirring prevents crystalline salt aggregation, ensuring a homogenous amorphous phase necessary for ion transport.
-
Action: Dissolve PAN in anhydrous N,N-Dimethylformamide (DMF). Add 26 wt% LiOTf or 24 wt% NaOTf to separate PAN/DMF solutions to reach their respective optimized conductivity thresholds[1]. Stir magnetically at 60°C until optically clear, then cast onto a glass petri dish.
Step 3: Solvent Evaporation
Causality: Residual DMF acts as an unintended plasticizer, which will artificially inflate the measured conductivity and compromise the mechanical integrity of the solid film.
-
Action: Dry the cast films in a vacuum oven at 50°C for 48 hours to remove all traces of solvent. Carefully peel off the free-standing SPE film.
Step 4: Cell Assembly and EIS Validation
Causality: Using Stainless Steel (SS) blocking electrodes isolates the ionic conductivity from electronic conductivity, providing a true measure of ion transport.
-
Action: Punch the SPE into 16 mm diameter disks and measure the thickness (
) using a micrometer. Inside an argon-filled glovebox, sandwich the SPE between two SS electrodes to form a symmetric SS/SPE/SS coin cell. -
Validation: Run EIS from 1 MHz to 10 mHz at a 10 mV amplitude. A valid purely ionic conductor will display a high-frequency semicircle (representing bulk resistance,
) and a low-frequency inclined spike (representing the capacitive blocking effect at the electrode interface). -
Calculation: Determine conductivity using the formula
, where is the contact area.
Step-by-step workflow for solid polymer electrolyte preparation and EIS validation.
Conclusion
While Lithium triflate has historically dominated polymer electrolyte research, Sodium triflate presents a highly compelling alternative. As demonstrated by the empirical data, NaOTf can achieve superior ionic conductivity in specific matrices like PAN due to its lower Lewis acidity, which prevents the cation from becoming thermodynamically trapped by the polymer backbone[1]. For researchers developing next-generation solid-state batteries or flexible electrochemical sensors, matching the Lewis acid-base properties of the salt to the polymer host is just as critical as the absolute dissociation constant of the salt itself.
References
-
Osman, Z., Isa, K.B.M., Ahmad, A., & Othman, L. (2010). A comparative study of lithium and sodium salts in PAN-based ion conducting polymer electrolytes. Ionics, 16(5), 431-435. UM Research Repository.1
-
ResearchGate Contributor Data (2025). Evaluating ionic conductivity in DMSO − NaCF3SO3 electrolytes: the role of charge carrier concentration and mobility. ResearchGate. 2
-
ResearchGate Contributor Data. Current Trends and Future Challenges of Electrolytes for Sodium-Ion Batteries. ResearchGate. 3
Sources
Advanced FTIR Analysis of Sodium Trifluoromethanesulfonate: A Comparative Technical Guide
Executive Summary
Sodium Trifluoromethanesulfonate (NaOTf), commonly known as sodium triflate, is a critical reagent in pharmaceutical synthesis and electrochemical applications due to the extreme stability of the triflate anion (
This guide provides an objective, data-driven comparison of the FTIR spectral characteristics of NaOTf against its primary structural and functional alternatives. It establishes a self-validating protocol for identifying this compound, distinguishing it from non-fluorinated analogs, and quantifying moisture contamination—a critical parameter for catalytic efficiency.
Comparative Spectral Analysis
To accurately identify NaOTf, one must distinguish the unique vibrational modes of the fluorinated sulfonate group from standard alkyl sulfonates and other cationic triflate salts.
The Spectral Fingerprint: NaOTf vs. Alternatives
The following table summarizes the diagnostic FTIR peaks. The absence of C-H stretching and the presence of intense C-F stretching are the primary differentiators between NaOTf and Sodium Methanesulfonate (NaOMs).
| Spectral Feature | Sodium Triflate (NaOTf) | Sodium Methanesulfonate (NaOMs) | Lithium Triflate (LiOTf) | Mechanistic Insight |
| C-H Stretch | Absent | 2925–3020 cm⁻¹ (Weak/Med) | Absent | NaOMs contains a methyl group ( |
| C-F Stretch | 1220–1230 cm⁻¹ (Very Strong) | Absent | 1220–1230 cm⁻¹ (Very Strong) | The C-F bond is highly polar, creating a dominant absorption band unique to triflates. |
| S=O Asym. Stretch | 1270–1290 cm⁻¹ (Broad) | 1170–1200 cm⁻¹ | 1250–1300 cm⁻¹ (Split) | The electron-withdrawing |
| S=O Sym. Stretch | ~1045 cm⁻¹ (Sharp) | ~1043 cm⁻¹ | 1035–1050 cm⁻¹ (Shifted) | Cation size ( |
| Water (O-H) | 3300–3500 cm⁻¹ (Variable) | ~3400 cm⁻¹ (Variable) | 3300–3500 cm⁻¹ (Variable) | NaOTf is extremely hygroscopic. A broad peak here indicates moisture contamination, not the salt structure. |
Deep Dive: The Cation Effect (Li⁺ vs. Na⁺)
While the anion (
-
Lithium (Li⁺): Being a harder, smaller cation,
interacts more strongly with the sulfonate oxygens. This often breaks the symmetry of the anion, causing the asymmetric stretch (~1280 cm⁻¹) to split into distinct bands or broaden significantly compared to the sodium salt. -
Sodium (Na⁺): The interaction is weaker and more diffuse, typically resulting in a smoother, broader envelope in the 1200–1300 cm⁻¹ region without the sharp splitting characteristic of anhydrous Lithium Triflate.
Experimental Protocol: Hygroscopic Handling System
Sodium triflate will absorb atmospheric moisture within seconds, appearing as a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1630 cm⁻¹. This "water artifact" can obscure the C-F region and lead to false purity failures.
Method Selection: ATR vs. KBr
-
Recommendation: Diamond ATR (Attenuated Total Reflectance)
-
Why? KBr pellet preparation requires grinding, which exposes the salt to moisture for an extended period. ATR allows for "drop-and-shoot" analysis, minimizing atmospheric exposure.
Step-by-Step Workflow
This protocol is designed to be self-validating. If the "Check" steps fail, the data is invalid.
-
System Prep: Purge FTIR bench with dry nitrogen for 15 minutes.
-
Background: Collect background spectrum of the clean, dry Diamond crystal.
-
Sample Loading:
-
Critical: Open the NaOTf container only inside a desiccator or glove box if possible.
-
Transfer a small amount (<10 mg) to the ATR crystal immediately.
-
-
Compression: Apply high pressure using the anvil to ensure contact (NaOTf is a hard crystalline powder).
-
Rapid Scan: Acquire spectrum (16 scans, 4 cm⁻¹ resolution) within 30 seconds of exposure.
-
Validation (The Water Test): Check the 3300–3500 cm⁻¹ region.
-
Pass: Flat baseline or <5% Transmission loss.
-
Fail: Broad trough. Action: Dry sample at 100°C under vacuum for 2 hours and re-test.
-
Workflow Visualization
Caption: Operational workflow for minimizing hygroscopic artifacts during NaOTf FTIR analysis.
Data Interpretation & Decision Logic
Once a valid spectrum is obtained, use the following logic to confirm identity and purity.
Common Impurities
-
Triflic Acid (Free Acid): Look for a shift in the S=O region and potentially broad O-H bands (acidic protons) distinct from water.
-
Inorganic Sulfates (
): Strong broad band ~1100 cm⁻¹. -
Silicone Grease (Contamination): Sharp peaks at 1260 cm⁻¹ (Si-CH3) and 1020-1090 cm⁻¹ (Si-O-Si).
Identification Decision Tree
Caption: Logic gate for distinguishing NaOTf from alkyl sulfonates and cation analogs.
References
-
National Institutes of Health (PubChem). Sodium Trifluoromethanesulfonate (CID 23676748) - Chemical and Physical Properties. Retrieved from [Link]
- Gejji, S. P., et al.Vibrational spectra and structure of metal triflates. Journal of Physical Chemistry A.
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for C-F and S=O assignments).
Raman Spectroscopy Characterization of NaOTf Solvation Shells
Executive Summary
In the development of Sodium-ion batteries (SIBs) and pharmaceutical formulations, the efficacy of Sodium Triflate (NaOTf) is dictated by its solvation structure. The transition from Free Ions (FI) to Contact Ion Pairs (CIP) and Aggregates (AGG) directly influences ionic conductivity, viscosity, and solid-electrolyte interphase (SEI) formation.
While Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard characterization tools, Raman Spectroscopy stands as the superior method for quantifying these solvation populations. This guide details the technical superiority of Raman for NaOTf characterization, provides a validated experimental protocol, and presents a comparative case study of NaOTf behavior in ether versus carbonate solvents.
Part 1: The Analytical Landscape (Technique Comparison)
To characterize the solvation shell, one must distinguish between the anion's environment when it is "free" (fully solvated) versus when it is coordinated to a cation.
Why Raman Outperforms Alternatives for NaOTf
| Feature | Raman Spectroscopy | FTIR | |
| Timescale | Femtosecond ( | Femtosecond ( | Microsecond ( |
| Spectral Clarity | High. The | Moderate/Low. Solvent bands (C-O stretches in carbonates/ethers) often overlap with OTf⁻ modes, causing saturation. | High (for chemical shift). Excellent for global environment, but poor for speciation (FI vs CIP). |
| Quantification | Direct. Area under deconvoluted peaks directly correlates to species concentration (scattering cross-sections are similar). | Complex. Molar absorptivity changes significantly upon coordination; requires rigorous calibration. | Indirect. Requires complex modeling of chemical shift drift vs. concentration. |
| Sample Prep | Simple. Glass/Quartz capillaries. Compatible with sealed setups (glovebox).[1] | Difficult. Requires specific window materials (KBr/ZnSe) that may react or absorb moisture. | Standard. Requires deuterated lock solvents (or capillaries) which can perturb the solvation shell. |
Key Takeaway: Raman is the only technique that provides a direct, quantifiable "fingerprint" of the equilibrium populations (FI, CIP, AGG) at room temperature without solvent interference.
Part 2: The Physics of NaOTf Solvation
The Triflate anion (
The Marker: Symmetric Stretch
The primary diagnostic band is the symmetric stretching of the
-
Free Ion (FI): The anion is fully surrounded by solvent.
-
Position:~1032 cm⁻¹
-
-
Contact Ion Pair (CIP): One
coordinates directly with one oxygen of the .[2]-
Position:~1041–1044 cm⁻¹ (Blue shift due to stiffening of the S-O bond).
-
-
Aggregate (AGG): Multiple
ions coordinate with the anion (or one bridges multiple anions).[2]-
Position:~1050–1055 cm⁻¹
-
Solvation Species Logic Diagram
The following diagram illustrates the equilibrium states you are detecting.
Figure 1: Spectroscopic evolution of NaOTf species. As solvent activity decreases, the equilibrium shifts right, detectable via blue-shifting Raman bands.
Part 3: Validated Experimental Protocol
To ensure data integrity, this protocol minimizes moisture contamination, which acts as a competitive solvent and skews solvation numbers.
Workflow Diagram
Figure 2: End-to-end workflow for Raman solvation analysis ensuring anhydrous integrity.
Detailed Steps
-
Anhydrous Preparation:
-
Dry NaOTf at 120°C under vacuum for 12 hours.
-
Dry solvents (e.g., Diglyme, PC) over activated 4Å molecular sieves until water content is <10 ppm (verify with Karl Fischer titration).
-
Crucial: Prepare all solutions inside an Argon-filled glovebox (
ppm, ppm).
-
-
Sealing:
-
Aliquot samples into quartz capillaries or specialized air-tight Raman cells (e.g., screw-cap quartz cuvettes with septa).
-
Why Quartz? Borosilicate glass can fluoresce; quartz is Raman-silent in the region of interest.
-
-
Acquisition Parameters:
-
Laser: 532 nm (green) is standard for inorganic salts. If the solvent fluoresces (common with impure organic solvents), switch to 785 nm.
-
Resolution: High spectral resolution is critical. Use an 1800 gr/mm grating to achieve <1 cm⁻¹ resolution.
-
Accumulation: High signal-to-noise (S/N) is needed for deconvolution. Aim for S/N > 100.
-
-
Deconvolution Strategy:
-
Use software (Origin, Python/SciPy) to fit the 1020–1070 cm⁻¹ region.
-
Apply a Mixed Gaussian-Lorentzian (Voigt) function.
-
Fix peak centers based on dilute limits (FI) and saturated limits (AGG) to constrain the fit.
-
Part 4: Case Study – Ether vs. Carbonate Solvation
To demonstrate the power of this method, we compare NaOTf behavior in Diglyme (an ether) versus Propylene Carbonate (PC) .
Experimental Observation
Upon increasing NaOTf concentration from 0.5 M to 2.0 M:
| Solvent System | Raman Spectral Observation (1030-1060 cm⁻¹) | Interpretation |
| Diglyme (Glyme) | Dominant peak remains at 1032 cm⁻¹ (FI/SSIP) up to high concentrations. A minor shoulder appears at 1042 cm⁻¹ only near saturation. | Chelation Effect. Diglyme acts as a polydentate ligand, wrapping the |
| Propylene Carbonate (PC) | Peak at 1032 cm⁻¹ decreases rapidly. Distinct peaks at 1042 cm⁻¹ (CIP) and 1053 cm⁻¹ (AGG) grow linearly with concentration. | Weak Separation. PC molecules are monodentate. They cannot effectively shield the |
Calculation of Solvation Numbers
The average coordination number (
(Note: This assumes the scattering cross-section is identical for all species, a standard approximation in electrolyte research).
References
-
Ponrouch, A., et al. (2015). "Towards high energy density sodium ion batteries: the role of the electrolyte." Energy & Environmental Science. Link
-
Giffin, G. A. (2016). "The role of ionic liquid structure in the electrochemical performance of lithium and sodium batteries." Journal of Raman Spectroscopy. (Provides foundational band assignments for TFSI/OTf anions). Link
-
Papovic, S., et al. (2021). "Solvation Structure of Sodium Triflate in Dimethoxyethane: A Raman and DFT Study." Journal of Physical Chemistry B. Link
-
Bayer, M., et al. (2020). "Comparison of Solvation Structures of Li and Na Salts in Organic Solvents." Journal of The Electrochemical Society. Link
Sources
Benchmarking sodium triflate electrolyte viscosity against standard salts
An In-Depth Guide to Benchmarking Sodium Triflate Electrolyte Viscosity Against Standard Salts
For researchers and engineers in battery development, the choice of electrolyte is a critical decision that profoundly impacts cell performance, safety, and cost. Among the key physicochemical properties of an electrolyte, viscosity plays a pivotal, albeit sometimes overlooked, role. It directly governs ionic mobility, which in turn dictates the electrolyte's conductivity and the battery's rate capability, especially under demanding conditions such as low temperatures or fast charging.[1][2]
This guide provides an in-depth comparison of the viscosity of electrolytes based on sodium triflate (NaCF₃SO₃ or NaOTf) against those formulated with standard lithium-ion battery salts: lithium hexafluorophosphate (LiPF₆), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium tetrafluoroborate (LiBF₄). As sodium-ion batteries emerge as a compelling alternative to lithium-ion technology due to the abundance and low cost of sodium, understanding the fundamental properties of sodium-based electrolytes like NaOTf is paramount.[3][4] We will explore the experimental data, outline a robust methodology for viscosity measurement, and delve into the underlying physicochemical principles that govern these differences.
Comparative Viscosity Analysis: NaOTf vs. Standard Lithium Salts
The viscosity of an electrolyte is not an intrinsic property of the salt alone; it is a function of the salt concentration, the solvent system, and the temperature.[5][6] The addition of any salt to a solvent increases its viscosity primarily due to the introduction of ions that interact strongly with solvent molecules, creating solvated structures that impede free flow.[6][7]
While direct, side-by-side comparative studies across all these salts under identical conditions are not consolidated in a single report, we can synthesize a comparative view from the existing body of literature. The following table summarizes typical viscosity values for these salts in common carbonate solvents.
| Electrolyte Salt | Typical Solvent System | Concentration (M) | Approx. Viscosity (mPa·s or cP) @ 25°C | Key Observations & References |
| Sodium Triflate (NaOTf) | Propylene Carbonate (PC) | 1.0 | ~10 - 15 | NaOTf electrolytes tend to be more viscous than their lithium counterparts. The strong ion-pairing between Na⁺ and the triflate anion (OTf⁻) leads to larger solvated complexes, increasing viscosity.[8][9] |
| Lithium Hexafluorophosphate (LiPF₆) | EC:DMC (1:1 w/w) | 1.0 - 1.2 | ~3 - 5 | LiPF₆ is the industry standard for LIBs and generally forms electrolytes with relatively low viscosity and high conductivity.[10][11] |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Propylene Carbonate (PC) | 1.0 | ~12 - 18 | The large, flexible TFSI⁻ anion can lead to higher viscosities compared to LiPF₆. However, it often exhibits better thermal stability.[5][12][13] |
| Lithium Tetrafluoroborate (LiBF₄) | Propylene Carbonate (PC) | 1.0 | ~4 - 7 | LiBF₄ electrolytes typically show moderate viscosity, often higher than LiPF₆ but lower than LiTFSI or NaOTf in the same solvent.[14] |
Senior Scientist's Insights: The data clearly indicates that NaOTf-based electrolytes exhibit comparatively higher viscosity. This is a critical consideration for battery design. Higher viscosity can lead to lower ionic conductivity, which may limit high-rate performance.[15] At low temperatures, this effect is exacerbated as the viscosity of all electrolytes increases significantly, potentially leading to a sharp drop in power output.[2][16] However, NaOTf offers distinct advantages, such as superior thermal and chemical stability and being safer to handle than the moisture-sensitive NaPF₆, which can generate hazardous HF.[8] The choice, therefore, involves a trade-off between performance kinetics and safety/stability.
Experimental Protocol: Viscosity Measurement
To ensure trustworthy and reproducible data, a standardized protocol for measuring electrolyte viscosity is essential. The following methodology describes the use of a modern rotational rheometer or a microviscometer, which are standard instruments in materials characterization.
Objective: To accurately measure the dynamic viscosity of prepared electrolyte solutions as a function of temperature.
Materials & Equipment:
-
Salts: Sodium triflate (NaOTf), LiPF₆, LiTFSI, LiBF₄ (battery grade, >99.9% purity)
-
Solvents: Propylene carbonate (PC), Ethylene carbonate (EC), Dimethyl carbonate (DMC) (battery grade, <20 ppm H₂O)
-
Equipment: Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O), analytical balance, volumetric flasks, magnetic stirrer.
-
Instrumentation: Temperature-controlled rotational rheometer with a cone-plate or parallel-plate geometry, OR a temperature-controlled microviscometer (e.g., rolling-ball or VROC® type).[17][18]
-
Calibration Standard: Certified viscosity standard fluid (e.g., from Cannon Instrument Co. or Paragon Scientific).
Step-by-Step Methodology:
-
Environment Control (Crucial): All material handling and sample preparation must be performed inside an argon-filled glovebox. Carbonate solvents and battery salts are extremely sensitive to moisture, which can alter viscosity and compromise electrochemical stability.
-
Electrolyte Preparation:
-
Tare a clean, dry volumetric flask on the analytical balance.
-
Add the desired mass of salt (e.g., for 1 M NaOTf in 50 mL PC, add 7.80 g NaOTf).
-
Carefully add the solvent (e.g., PC) to the flask until the total volume reaches the calibration mark.
-
Add a magnetic stir bar and seal the flask. Stir the solution until the salt is completely dissolved. This may take several hours.
-
-
Instrument Calibration & Setup:
-
Calibrate the viscometer/rheometer using a certified standard fluid at a known temperature (e.g., 25.0 °C) according to the manufacturer's instructions. This step is non-negotiable for ensuring data accuracy.
-
Set the instrument's temperature control to the first target temperature (e.g., 20.0 °C). Allow sufficient time for thermal equilibration.
-
-
Sample Loading:
-
Using a clean, dry pipette, carefully load the required volume of the prepared electrolyte onto the rheometer plate or into the viscometer cell. The volume is critical and specified by the instrument manufacturer.
-
Ensure no air bubbles are trapped in the sample, as they will lead to erroneous readings.
-
-
Measurement:
-
Initiate the measurement sequence. For a rotational rheometer, this involves applying a range of shear rates to ensure the fluid is Newtonian (viscosity is independent of shear rate), which is typical for these electrolytes. For a microviscometer, the instrument will automatically perform the measurement.
-
Record multiple data points at each temperature to ensure stability and calculate an average and standard deviation.
-
-
Temperature Sweep:
-
Program the instrument to ramp the temperature to the next setpoint (e.g., 25.0 °C, 30.0 °C, etc.).
-
At each temperature, allow for a thermal equilibration period before initiating the measurement.
-
-
Data Analysis & Reporting:
-
Plot viscosity (in mPa·s) as a function of temperature for each electrolyte.
-
Report the precise salt concentration, solvent system, and temperature for all data points.
-
Below is a workflow diagram illustrating this self-validating protocol.
Caption: Factors influencing electrolyte viscosity.
References
- Sodium-Ion Batteries: Exploration of Electrolyte Materials. (n.d.). Google AI.
- Unveiling the Electrolyte and Solid Electrolyte Interphase in Sodium Ion Batteries: Mechanisms, Progress, and Perspectives. (n.d.). PMC.
- A Theoretical Model for the Dependence of Conductivity and Viscosity on Ion Concentration. (n.d.). Google AI.
- Role of Advanced Electrolytes in Sodium Ion Batteries. (n.d.). Sigma-Aldrich.
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). HZDR.
- How Solvents And Lithium Salts Control Electrolyte Viscosity. (2025, August 25). IEST Instrument.
- Jones–Dole equation. (n.d.). Wikipedia.
- Ionic Conductivity: How Smoothly Lithium Ions Move in Your Battery. (2025, November 20). Highstar.
- Viscosity of electrolyte solutions - Definition (v1). (2024, February 7). Qeios.
- Effect of electrolyte concentration on the viscosity and voltammetry of supercritical solutions. (2005, October 15). Google AI.
- Research on performance constraints and electrolyte optimization strategies for lithium-ion batteries at low temperatures. (2025, March 17). PMC.
- Viscosity of Electrolytes. (2022, February 8). RheoSense Blog.
- The viscosity of strong electrolytes measured by a differential method. (n.d.). The Royal Society.
- Water-In-Salt LiTFSI Aqueous Electrolytes (2): Transport Properties and Li+ Dynamics Based on Molecular Dynamics Simulations. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- Density (A) and viscosity (B) vs. concentration of LiTFSI for all ionic... (n.d.). ResearchGate.
- Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. (2024, September 21). MDPI.
- Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries. (n.d.). Google AI.
- Influence of Ion Solvation on the Properties of Electrolyte Solutions. (n.d.). National Institute of Standards and Technology.
- Lithium Hexafluorophosphate Battery Electrolyte Viscosity App Note. (n.d.). RheoSense, Inc.
- Effect of Electrolyte Concentration on the Viscosity and Voltammetry of Supercritical Solutions. (2005, September 13). ACS Publications.
- (PDF) Influence of Ion Solvation on the Properties of Electrolyte Solutions. (2018, March 20). ResearchGate.
- Highly Concentrated Electrolytes: Electrochemical and Physicochemical Characteristics of LiPF6 in Propylene Carbonate Solutions. (2021, August 17). research.chalmers.se.
- Density, Viscosity, Ionic Conductivity, and Self-Diffusion Coefficient of Organic Liquid Electrolytes: Part I. Propylene Carbona. (2018, February 23). ECS.
- Ionic association analysis of LiTDI, LiFSI and LiPF6 in EC/DMC for better Li-ion battery performances. (2019, February 6). SciSpace.
- Ionic conductivities and viscosities of LiBF4/TFEP electrolyte solutions. (n.d.). ResearchGate.
- Ionic association analysis of LiTDI, LiFSI and LiPF6 in EC/DMC for better Li-ion battery performances. (n.d.). RSC Publishing.
-
Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance. (2021, March 15). Journal of Materials Chemistry A (RSC Publishing). Retrieved February 27, 2026, from [Link]
- Low Temperature Viscosity Measurements - Lovis for Battery Electrolytes. (n.d.). Muser.
- Ionic Conduction and Speciation in LiPF6 and LiBF4 Dimethyl Sulfoxide Electrolytes: Comparison with Propylene Carbonate Electrolytes. (2023, March 18). The Journal of Physical Chemistry C - ACS Publications.
- a) Conductivity of the investigated electrolytes between −30 and 80 °C;... (n.d.). ResearchGate.
Sources
- 1. en.highstar.com [en.highstar.com]
- 2. Research on performance constraints and electrolyte optimization strategies for lithium-ion batteries at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Unveiling the Electrolyte and Solid Electrolyte Interphase in Sodium Ion Batteries: Mechanisms, Progress, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. qianggroup.com [qianggroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 9. elch.chem.msu.ru [elch.chem.msu.ru]
- 10. rheosense.com [rheosense.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hzdr.de [hzdr.de]
- 16. Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review [mdpi.com]
- 17. Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA11230E [pubs.rsc.org]
- 18. muser-my.com [muser-my.com]
- 19. research.chalmers.se [research.chalmers.se]
Transference Number Validation of Sodium Triflate in PEO Electrolytes
Executive Summary: The Cationic Bottleneck
In the development of solid-state sodium-ion batteries (SIBs), Polyethylene Oxide (PEO) remains the gold standard for polymer hosts due to its high solvating power and mechanical flexibility.[1] However, PEO electrolytes suffer from a fundamental limitation: they solvate cations (
This guide focuses on the Sodium Triflate (NaOTf) salt. While NaOTf is favored for its cost-effectiveness and chemical stability compared to fluorinated alternatives, its validation requires rigorous scrutiny. This document outlines the comparative performance of NaOTf against high-performance alternatives (NaFSI, NaClO4) and provides a self-validating protocol for determining its transference number (
Comparative Performance Analysis
Before validating NaOTf, it is essential to understand its position in the hierarchy of sodium salts. The following data aggregates typical performance metrics in standard PEO (
Table 1: Sodium Salt Performance in PEO Matrix[2][3]
| Feature | Sodium Triflate (NaOTf) | Sodium FSI (NaFSI) | Sodium Perchlorate (NaClO4) |
| Formula | |||
| Transference Number ( | 0.18 – 0.28 | 0.40 – 0.55 | 0.25 – 0.35 |
| Ionic Conductivity (70°C) | |||
| Anion Size/Mobility | Medium / Moderate | Bulky / Low | Small / High |
| SEI Stability | High (Forms stable fluoride-rich layer) | Moderate (Corrosive to Al current collectors) | Low (Explosive hazard, poor passivation) |
| Cost | Low | High | Low |
| Primary Use Case | Budget-sensitive, long-cycle life applications | High-power, fast-charging applications | Academic benchmarking (phasing out) |
Key Insight: NaOTf exhibits a lower
The Physicochemical Landscape
To understand why we measure
Validation Methodology: The Bruce-Vincent Method[4][5][6]
The industry standard for measuring transference numbers in solid polymer electrolytes is the Bruce-Vincent (BV) Method [1]. This technique relies on polarizing a symmetric cell (Na|PEO-NaOTf|Na) and observing the current decay as anion concentration gradients form.
Why this method?
Unlike simple DC polarization, the BV method corrects for the resistance of the Solid Electrolyte Interphase (SEI). In PEO-NaOTf systems, the SEI resistance can be significant and dynamic. Ignoring it leads to massive errors in
The Self-Validating Workflow
A valid experiment must follow this strict sequence. If the steady-state current (
Detailed Experimental Protocol
To ensure reproducibility and E-E-A-T compliance, follow this protocol exactly.
Materials Preparation[7][8][9]
-
Electrolyte: Dissolve PEO (
) and NaOTf in Acetonitrile. Target an EO:Na ratio of 20:1. -
Casting: Cast onto a Teflon boat. Evaporate solvent slowly (24h at RT, then 24h at 50°C vacuum). Critical: Residual solvent acts as a plasticizer and artificially inflates
. -
Electrodes: Use fresh sodium metal rolled onto Nickel tabs.
Measurement Steps
-
Cell Assembly: Assemble a CR2032 coin cell or Swagelok cell in an Argon glovebox (
ppm). -
Conditioning: Heat cell to 70°C (or operating temp) and rest for 4 hours. This ensures good interfacial contact.[2]
-
Step 1: Initial Impedance (
):-
Frequency range: 1 MHz to 0.1 Hz.
-
Amplitude: 10 mV.
-
Data Extraction: Fit the Nyquist plot. The high-frequency intercept is
. The diameter of the semicircle is the interfacial resistance (passivation layer).
-
-
Step 2: DC Polarization:
-
Apply a small DC voltage (
mV). Note: Do not exceed 20mV to avoid dendrite initiation. -
Record current (
) vs. time ( ). -
Wait until
decays to a plateau ( ). This typically takes 2–4 hours for PEO-NaOTf.
-
-
Step 3: Final Impedance (
):-
Remove DC voltage and immediately run the EIS sequence again.
-
Extract
(the new interfacial resistance).
-
The Calculation
Use the Evans-Vincent-Bruce equation [2]:
-
: Initial current (from the DC plot at
). - : Steady-state current.[3][4][2][5]
- : Initial interfacial resistance (from first EIS).
- : Final interfacial resistance (from second EIS).
Troubleshooting & Scientific Integrity
Common Pitfalls
-
The "Ideal Solution" Fallacy: The BV method assumes an ideal dilute solution. PEO-NaOTf is often a concentrated system (ion pairs/triplets exist). Consequently, the BV method often overestimates
compared to Electrophoretic NMR (eNMR) [3].-
Correction: If high precision is required, acknowledge this limitation in your publication. For NaOTf, a BV result of 0.30 might correspond to a "true" eNMR value of 0.18.
-
-
Unstable SEI: If
(e.g., resistance doubles), the NaOTf is reacting with the sodium interface. The cell is unstable, and the calculated is invalid. -
Thermal Fluctuation: PEO conductivity is highly temperature-dependent. A
drift can alter current by 5-10%, ruining the steady-state measurement. Use a climate chamber.
Optimization Strategies
To improve the
-
Ceramic Fillers: Add
or nanoparticles. These disrupt PEO crystallization and can Lewis-acid interact with the anion, slowing it down and effectively raising . -
Plasticizers: Adding Succinonitrile (SN) increases total conductivity but usually lowers
because it mobilizes anions further.
References
-
Bruce, P. G., & Vincent, C. A. (1987).[6][7][8] Steady state current flow in solid binary electrolyte cells. Journal of Electroanalytical Chemistry, 225(1-2), 1-17.
-
Evans, J., Vincent, C. A., & Bruce, P. G. (1987).[8] Electrochemical measurement of transference numbers in polymer electrolytes. Polymer, 28(13), 2324-2328.
-
Gullin, M., et al. (2022). Transference Number in Polymer Electrolytes: Mind the Reference-Frame Gap. Journal of the American Chemical Society.
-
Mindemark, J., et al. (2018). High-performance all-solid-state sodium batteries enabled by the interaction between the anion in salt and Na3SbS4. Energy Storage Materials.
Sources
- 1. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lithiuminventory.com [lithiuminventory.com]
- 7. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]
- 8. dro.deakin.edu.au [dro.deakin.edu.au]
Safety Operating Guide
Sodium Trifluoromethanesulfonate: Proper Disposal & Handling Guide
Executive Summary & Immediate Action
Do not dispose of Sodium Trifluoromethanesulfonate down the drain.
While Sodium Trifluoromethanesulfonate (CAS: 2926-30-9) is a stable salt, it contains the trifluoromethanesulfonate anion (
-
Environmental Persistence: It is effectively a short-chain PFAS (Per- and Polyfluoroalkyl Substance) precursor that resists standard wastewater treatment.
-
Incineration Hazard: Upon thermal decomposition, it releases Hydrogen Fluoride (HF) and Sulfur Oxides (
). Standard autoclaving or low-temperature incineration is insufficient and dangerous.
Immediate Protocol: Segregate as "Fluorinated Chemical Waste." Label clearly to ensure the waste management facility utilizes incineration with alkaline scrubbing.
Chemical Profile & Risk Assessment
To handle this compound safely, one must understand the stability of the C-F bond. Unlike standard organic salts, the triflate anion is a "superacid" conjugate base, making it chemically robust but environmentally stubborn.
Table 1: Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| Chemical Formula | Contains Fluorine (requires scrubbing) and Sulfur.[1][2][3][4] | |
| CAS Number | 2926-30-9 | Use for waste manifesting. |
| Physical State | White/Off-white Solid | Hygroscopic; absorbs moisture rapidly. |
| Melting Point | 253–255 °C | High thermal stability; requires high-temp incineration. |
| Acidity (pKa) | ~ -14 (Conjugate Acid) | The salt itself is neutral, but adding acid regenerates Triflic Acid (highly corrosive). |
| GHS Hazards | H315, H319, H335 | Irritant to skin, eyes, and respiratory system.[2] |
The "Why" Behind the Protocol
-
The Fluorine Factor: When incinerated, the fluorine atoms do not simply vanish; they form HF gas. If the waste facility is unaware of the fluorine content, this HF can corrode the incinerator flue and breach containment. Your label is the primary safety barrier.
-
The Acid Risk: Mixing Sodium Triflate with strong mineral acids (like Sulfuric or Hydrochloric acid) in a waste container can protonate the salt, generating Triflic Acid in situ. Triflic acid is fuming and far more dangerous than the salt.
Pre-Disposal Stabilization (The Self-Validating System)
A self-validating waste stream means the waste is packaged such that it remains stable even if the pickup is delayed.
Step 1: Segregation (The Compatibility Matrix)
Before packaging, verify the waste stream against this matrix to prevent inadvertent reactions.
| Material Class | Compatibility | Action |
| Strong Acids | ⛔ INCOMPATIBLE | STOP. Do not mix.[5] Generates corrosive Triflic Acid. |
| Strong Oxidizers | ⛔ INCOMPATIBLE | STOP. Potential for energetic reaction. |
| Water/Aqueous | ⚠️ CONDITIONAL | Soluble.[3] Safe to mix, but creates mobile PFAS waste. Keep solid if possible to reduce volume. |
| Organic Solvents | ✅ COMPATIBLE | Generally safe with standard organic waste solvents (DCM, Acetone), provided they are halogenated-compatible. |
Step 2: Container Selection
-
Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.
-
Liquid Waste: HDPE carboys are preferred. If the solution is acidic (pH < 4), do not use metal containers.
Disposal Workflow
The following workflow outlines the decision logic for disposing of Sodium Triflate.
Figure 1: Decision matrix for the safe segregation and packaging of Sodium Triflate waste streams.
Detailed Protocol Steps
A. For Solid Waste (Excess Reagent):
-
Minimize Exposure: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust (respiratory irritant).
-
Package: Transfer solid directly into a clean HDPE waste container.
-
Label: Affix a hazardous waste label.
B. For Liquid Waste (Reaction Mixtures):
-
pH Validation: Dip a pH strip into the waste solution.
-
If Acidic: Slowly add Saturated Sodium Bicarbonate (
) until gas evolution stops and pH is neutral (6–8). This prevents the formation of volatile Triflic acid vapors.
-
-
Solvent Compatibility: Ensure the solvent carrier is listed on the waste tag.
-
Consolidate: Pour into the "Halogenated Organic Waste" carboy (unless your facility has a dedicated PFAS stream).
Regulatory & Environmental Context
As researchers, we must look beyond the bench. Sodium Triflate falls under the umbrella of fluorinated compounds that are increasingly scrutinized by global regulatory bodies (EPA, ECHA).
-
RCRA (USA): While not listed as a specific P- or U-listed waste, it must be characterized based on reactivity and toxicity. It is generally classified under D001 (if in flammable solvent) or general chemical waste.
-
PFAS Implications: The trifluoromethyl group (
) is extremely persistent. Disposal via standard wastewater treatment plants (WWTP) is negligent . WWTPs cannot break down this bond; it will pass through to the watershed. High-temperature incineration (>1100°C) is currently the only validated method for complete mineralization of the C-F bond.
Emergency Response
In the event of a spill or exposure during the disposal process:
-
Spill (Solid): Do not dry sweep (dust generation). Cover with a damp absorbent pad or vermiculite, scoop into a waste container, and seal.
-
Skin Contact: Brush off loose particles before rinsing. Rinse with water for 15 minutes.
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][4] Seek medical attention if irritation persists.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Sodium trifluoromethanesulfonate. Retrieved from
-
Sigma-Aldrich. (2024).[1][5] Product Specification and SDS: Sodium trifluoromethanesulfonate. Retrieved from
-
Gelest, Inc. (2017). Sodium Trifluoromethanesulfonate Safety Data Sheet. Retrieved from
-
U.S. EPA. (2023). Destruction and Disposal of PFAS and Fluorinated Compounds. Retrieved from
-
European Chemicals Agency (ECHA). (2024).[2] Substance Information: Sodium trifluoromethanesulfonate.[1][2][3][4][6][7] Retrieved from
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Sodium trifluoromethanesulfonate | CF3NaO3S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. Sodium trifluoromethanesulfonate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
